(4S)-1-Boc-4-(4-bromobenzyl)-L-proline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C17H22BrNO4 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
(2S,4S)-4-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)/t12-,14-/m0/s1 |
InChI Key |
QZQORNWXNRXMOS-JSGCOSHPSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)Br |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
Molecular weight and formula for (4S)-1-Boc-4-(4-bromobenzyl)-L-proline
An In-Depth Technical Guide to (4S)-1-Boc-4-(4-bromobenzyl)-L-proline: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This compound is a highly functionalized, non-proteinogenic amino acid derivative that serves as a pivotal building block in modern medicinal chemistry and drug development. Its unique architecture, combining a conformationally constrained L-proline scaffold, a standard Boc-protecting group, and a versatile 4-bromobenzyl moiety, offers researchers precise control over peptide structure and a handle for extensive synthetic diversification. This guide provides an in-depth analysis of its molecular properties, strategic importance, synthetic methodologies, and key applications, intended for professionals engaged in peptide synthesis, peptidomimetic design, and the development of novel therapeutics.
Core Molecular Profile
The compound's structure is meticulously designed for synthetic utility. The L-proline core provides a rigid cyclic constraint that influences the backbone torsion angles of peptides into which it is incorporated.[1][2] The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for the proline nitrogen, preventing unwanted reactivity during peptide coupling steps and enabling orthogonal protection strategies.[3][4] The 4-bromobenzyl substituent at the C4 position is not merely a steric element; it is a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions.[2]
| Property | Data | Source(s) |
| Molecular Formula | C₁₇H₂₂BrNO₄ | [5][6] |
| Molecular Weight | 384.26 g/mol | [5][7] |
| IUPAC Name | (2S,4S)-4-[(4-bromophenyl)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | [7] |
| CAS Number | 1217654-48-2 | [7] |
| Appearance | Typically a white to off-white solid | [4][6] |
| Key Structural Features | L-proline scaffold, Boc-protected amine, 4-bromobenzyl substituent | [2] |
Strategic Importance in Medicinal Chemistry
The value of this compound lies in its dual capacity to enforce conformational rigidity and serve as a platform for chemical diversification.
Conformational Constraint
Proline and its analogues are powerful tools for stabilizing specific peptide secondary structures, such as β-turns and polyproline helices.[2] By introducing a bulky substituent at the C4 position, the puckering of the pyrrolidine ring is influenced, which in turn restricts the ψ (psi) and φ (phi) torsional angles of the peptide backbone. This pre-organization can lead to enhanced binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[2]
A Versatile Handle for Synthetic Diversification
The aryl bromide of the 4-bromobenzyl group is a key functional handle for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions. This allows for the rapid generation of analog libraries from a common intermediate, a cornerstone of modern drug discovery. The diagram below illustrates how this functionality enables access to a wide range of novel structures.
Caption: Synthetic pathways enabled by the 4-bromobenzyl group.
Synthetic Strategy and Methodologies
The synthesis of this compound typically originates from a commercially available, stereochemically defined precursor such as (2S,4R)-4-hydroxy-L-proline. The general workflow involves protection of the proline nitrogen, activation of the C4 hydroxyl group, and subsequent displacement to introduce the 4-bromobenzyl moiety.
Caption: General synthetic workflow for the target compound.
Exemplary Protocol: Boc Protection of an Amino Acid
The foundational step in many synthetic routes involving this compound is the protection of the proline nitrogen. This protocol is a self-validating system where successful protection is easily confirmed by TLC and spectroscopic methods.
Objective: To protect the secondary amine of an L-proline precursor with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
L-proline precursor (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Base (e.g., Triethylamine or Sodium Bicarbonate) (2.0-3.0 eq)
-
Solvent (e.g., Dichloromethane (DCM) or a Dioxane/Water mixture)
-
Saturated citric acid solution
-
Saturated sodium chloride (brine) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the L-proline precursor in the chosen solvent system. If using an aqueous system, add the base to deprotonate the amine, enhancing its nucleophilicity.[3]
-
Reagent Addition: Add the di-tert-butyl dicarbonate (Boc₂O) to the solution. The reaction is often performed at 0 °C initially and then allowed to warm to room temperature.
-
Reaction Monitoring: Stir the mixture for 2-4 hours.[8] The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Workup:
-
If using an organic solvent like DCM, wash the reaction mixture sequentially with a saturated citric acid solution (to remove excess base) and brine.[8]
-
If using an aqueous system, perform an acid-base extraction to isolate the product.
-
-
Drying and Concentration: Dry the organic phase over an anhydrous salt like MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product, often an oil or white solid, can be purified by column chromatography if necessary, although it is often of sufficient purity for subsequent steps.
Applications in Research and Drug Development
This specialized amino acid is employed across various stages of the drug discovery pipeline.
-
Peptide-Based Therapeutics: It is a key building block in the synthesis of peptides where conformational stability is desired to improve biological activity and metabolic stability.[6][9]
-
Small Molecule Synthesis: As a chiral building block, it provides a stereochemically defined scaffold for the synthesis of complex non-peptidic molecules.[2]
-
PROTACs and Molecular Glues: The ability to functionalize the 4-bromobenzyl group makes it a candidate for creating linkers or ligands in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).
Spectroscopic Characterization Insights
Structural elucidation relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the pyrrolidine ring, the Boc group (a characteristic singlet around 1.4 ppm), and the aromatic protons of the 4-bromobenzyl group (typically two doublets in the aromatic region).[2]
-
Rotamers: A key feature to note is the potential for cis/trans rotamers (or rotamers) around the carbamate C-N bond of the Boc group. This can result in the broadening or even duplication of signals in the NMR spectrum at room temperature, which is a known characteristic of Boc-protected proline derivatives.[2] This is not an impurity but a reflection of the compound's conformational dynamics in solution.
Conclusion
This compound is more than a simple protected amino acid; it is a sophisticated chemical tool engineered for the demands of modern drug discovery. Its combination of conformational constraint and synthetic versatility provides researchers with a reliable building block for creating novel peptides, peptidomimetics, and complex chiral molecules with finely tuned properties. Understanding its chemical behavior, synthetic origins, and strategic applications is essential for any scientist working at the forefront of pharmaceutical research.
References
-
Synthesis of Boc-protected bicycloproline - PMC - NIH. [Link]
-
Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline - ACS Publications. [Link]
-
Supporting information for: A novel cobalt complex based on L-proline: synthesis, characterization and catalysis - The Royal Society of Chemistry. [Link]
Sources
- 1. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (4R)-1-Boc-4-(4-Bromobenzyl)-D-proline | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 15761-39-4: BOC-L-Proline | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. rsc.org [rsc.org]
- 9. chemimpex.com [chemimpex.com]
Solubility of (4S)-1-Boc-4-(4-bromobenzyl)-L-proline in organic solvents
Technical Whitepaper: Solubility Profile & Solvent Selection for (4S)-1-Boc-4-(4-bromobenzyl)-L-proline
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of This compound (CAS: 1217654-48-2). As a critical chiral intermediate in the synthesis of peptidomimetics, stapled peptides, and protease inhibitors, understanding its solubility profile is essential for maximizing yield during synthesis, extraction, and purification.[1][2]
The molecule exhibits a distinct amphiphilic but predominantly lipophilic profile (Calculated LogP ~3.9).[1] The presence of the hydrophobic 4-bromobenzyl group and the tert-butoxycarbonyl (Boc) protecting group significantly suppresses water solubility while enhancing affinity for chlorinated and aromatic solvents. This guide details solvent compatibility for reaction planning, work-up strategies, and crystallization protocols.[1][2]
Physicochemical Characterization
Understanding the structural drivers of solubility is the first step in rational process design.[1]
| Feature | Moiety | Physicochemical Impact |
| Core Scaffold | L-Proline (Pyrrolidine) | Rigid, cyclic structure; restricts conformational freedom, affecting crystal packing energy.[2] |
| Protecting Group | N-tert-Butoxycarbonyl (Boc) | Lipophilic. Masks the H-bond donor capability of the amine, significantly increasing solubility in organic solvents (DCM, EtOAc).[2] |
| Side Chain | 4-(4-Bromobenzyl) | Highly Lipophilic & Aromatic. The bromine atom adds polarizability and mass, enhancing solubility in halogenated solvents but reducing solubility in aliphatic hydrocarbons compared to benzyl analogs.[2] |
| Functional Group | C-Terminal Carboxylic Acid | Polar/Acidic. Provides a handle for salt formation (solubility switch).[1][2] Responsible for H-bond dimerization in non-polar solvents.[1] |
Solubility Profile & Solvent Compatibility
The following data categorizes solvents based on their interaction with the solute's functional groups.
Class I: High Solubility (Primary Reaction & Work-up Solvents)
These solvents dissolve >100 mg/mL at room temperature.[2]
-
Dichloromethane (DCM): The "Gold Standard" for this compound.[1] The polarizable chlorine atoms interact favorably with the bromobenzyl moiety and the Boc group.[1] Ideal for reactions and optical rotation measurements.[1][3][4]
-
Dimethylformamide (DMF) / DMSO: Excellent solubility due to disruption of carboxylic acid dimers.[1] Preferred for nucleophilic substitution reactions or peptide coupling.[1]
-
Tetrahydrofuran (THF): Good solubility; often used for reduction or Grignard reactions involving the side chain.[1]
-
Ethyl Acetate (EtOAc): High solubility.[1][2] The primary solvent for liquid-liquid extraction from acidified aqueous phases.[1][2]
Class II: Moderate/Temperature-Dependent Solubility (Crystallization Candidates)
These solvents show significant solubility differentials between Hot (reflux) and Cold (0°C).[2]
-
Toluene: Moderate solubility at RT; high at reflux.[1][2] The aromatic pi-stacking potential with the bromobenzyl group makes this a strong candidate for recrystallization.[1]
-
Isopropanol (IPA) / Ethanol: Soluble, but hydrogen bonding with the carboxyl group can impede crystal formation.[1][2] Best used as a co-solvent.[1]
-
Diethyl Ether: Sparingly soluble to soluble.[1][2] Often used to wash crude solids to remove non-polar impurities.[1]
Class III: Low Solubility (Antisolvents)
Used to force precipitation.[1][2]
-
Hexanes / Heptane: Insoluble at RT.[1][2] The lipophilic Boc/Bromobenzyl groups are not sufficient to overcome the polarity of the carboxylic acid in purely aliphatic hydrocarbons.[1]
Visualization: Solvent Selection Decision Tree
The following diagram outlines the logical flow for selecting solvents based on the process stage (Reaction vs. Purification).
Figure 1: Decision matrix for solvent selection based on operational intent.[2] High-solubility chlorinated solvents are preferred for synthesis, while ester/hydrocarbon pairs are optimal for purification.[2]
Experimental Protocols
Protocol A: Self-Validating Recrystallization (EtOAc/Heptane System)
Objective: Obtain high-purity (>98%) solid from crude reaction mixture.
Rationale: The EtOAc/Heptane system exploits the "Solvent/Antisolvent" principle.[1][2] The compound is soluble in EtOAc (polar/lipophilic balance) but insoluble in Heptane (aliphatic).[1]
Step-by-Step Methodology:
-
Dissolution: Place 1.0 g of crude this compound in a round-bottom flask. Add Ethyl Acetate (EtOAc) dropwise with mild heating (40–50°C) until the solid just dissolves.
-
Antisolvent Addition: While stirring at 40°C, slowly add Heptane dropwise.
-
Re-dissolution: Add a few drops of EtOAc to clear the turbidity.[1]
-
Nucleation & Growth: Remove heat. Allow the flask to cool to Room Temperature (RT) slowly (over 1–2 hours).
-
Maximizing Yield: Cool the flask to 0–4°C (ice bath) for 1 hour.
-
Isolation: Filter the white solid via vacuum filtration. Wash the cake with cold Heptane/EtOAc (9:1 ratio).
-
Drying: Dry under high vacuum (<5 mbar) at 40°C to remove trapped solvent.[1][2]
Protocol B: Solubility Determination (Gravimetric)
Objective: Determine precise solubility limits for a specific solvent batch.[1]
-
Weigh 100 mg of compound into a vial.
-
Add solvent in 100 µL increments, vortexing for 1 minute between additions.
-
Record the volume (
) required for complete dissolution.[1] -
Calculate:
.[1][2]
Critical Process Parameters (CPPs)
-
pH Sensitivity: The Boc group is acid-labile (cleaves with TFA/HCl).[1][2] Avoid heating in acidic alcohols (e.g., MeOH/HCl), which will cause deprotection and esterification.[1]
-
Racemization Risk: While Boc-Proline derivatives are generally resistant to racemization, activation of the carboxylic acid (e.g., with HATU/EDC) in the presence of strong base can induce epimerization at the alpha-carbon.[2] Maintain low temperatures (0°C) during coupling activation.
-
Halogenated Solvent Residues: Due to the high affinity for DCM, the final solid often traps solvent.[1][2] Extended drying or a final chase with pentane may be required to meet ICH guidelines for residual solvents.[1]
References
-
Fluorochem. (2S,4S)-4-[(4-bromophenyl)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid - Product Analysis.Link[1]
-
Chem-Impex International. Boc-(R)-gamma-(4-bromobenzyl)-L-proline: Physicochemical Properties and Applications.Link[1]
-
Cymit Quimica. BOC-L-Proline Derivatives and Solubility Profiles in Organic Synthesis.Link
-
Royal Society of Chemistry. Synthesis and Purification of Proline Derivatives via Boc-Protection Strategies.[1] Chemical Communications (Supp Info).[1] Link
-
National Institutes of Health (NIH). Proline Editing: A General Approach to the Synthesis of Functionally Diverse Peptides.[1][2] PMC Articles.[1][2] Link
Sources
Navigating the Conformational Landscape: A Technical Guide to the Stereochemical Configuration of (4S)-Substituted L-Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique constrained cyclic structure of L-proline and its derivatives has cemented their importance in peptide chemistry, organocatalysis, and drug design. Substitution at the C4 position, particularly with (4S) stereochemistry, introduces profound and often predictable effects on the conformation of the pyrrolidine ring and the adjacent peptide bonds. This guide provides an in-depth exploration of the stereochemical configuration of (4S)-substituted L-proline derivatives, elucidating the interplay of steric and stereoelectronic effects that govern their structural preferences. We will delve into the synthetic strategies to access these valuable building blocks, the analytical techniques for their characterization, and the functional implications of their distinct conformational biases.
Introduction: The Significance of C4-Substituted Prolines
L-proline, the only proteinogenic secondary amino acid, imposes significant conformational constraints on the polypeptide backbone. This inherent rigidity is a powerful tool in the design of peptides and peptidomimetics with defined secondary structures. The strategic placement of substituents on the pyrrolidine ring, especially at the C4 position, allows for the fine-tuning of these conformational preferences.
The stereochemistry at C4 is a critical determinant of the ring's pucker, which in turn influences the cis-trans isomerism of the preceding peptide bond and the overall molecular shape. While (4R)-substituted prolines have been extensively studied, particularly in the context of collagen mimetics, (4S)-substituted derivatives offer a distinct and equally valuable set of conformational biases that are increasingly being exploited in drug discovery and materials science.[1][2] Understanding the principles that govern the stereochemical outcome of their synthesis and their resulting three-dimensional structure is paramount for their effective application.
The Heart of the Matter: Stereochemistry and Pyrrolidine Ring Pucker
The five-membered pyrrolidine ring of proline is not planar and exists in one of two preferred puckered conformations: Cγ-endo (down pucker) or Cγ-exo (up pucker). The substituent at the C4 position, along with its stereochemistry, plays a pivotal role in dictating which of these puckers is favored.
Causality Behind the Pucker Preference:
For (4S)-substituted L-proline derivatives, particularly those bearing an electron-withdrawing substituent, a strong preference for the Cγ-endo ring pucker is observed.[3][4] This preference is a direct consequence of stereoelectronic effects, specifically hyperconjugation. The gauche conformation between the electron-withdrawing substituent at C4 and the nitrogen atom of the ring is stabilized by favorable orbital overlap.[3] This gauche relationship is accommodated by the Cγ-endo pucker.
Conversely, (4R)-substituted prolines with electron-withdrawing groups predominantly adopt a Cγ-exo pucker.[3] It is this predictable and stereochemically-driven control over ring conformation that makes 4-substituted prolines such powerful tools in molecular design.
The nature of the substituent also plays a role. While electron-withdrawing groups like fluorine or a nitrobenzoate group strongly favor the Cγ-endo pucker in the (4S) configuration due to stereoelectronic effects, sterically demanding, non-electron-withdrawing groups can exhibit opposite preferences.[3]
dot graph ERD { graph [rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=vee];
Caption: Relationship between C4-substitution and ring pucker.
Synthetic Pathways to (4S)-Substituted L-Proline Derivatives
The synthesis of enantiopure (4S)-substituted L-proline derivatives often commences from commercially available starting materials, with (cis)-4-hydroxy-L-proline being a common precursor.[5][6][7] The stereochemistry at C4 is then established through stereoselective transformations.
Key Synthetic Strategies
-
From (cis)-4-Hydroxy-L-proline: This is a versatile starting material. The hydroxyl group can be oxidized to a ketone, which then serves as a handle for the stereoselective introduction of various substituents via reduction or nucleophilic addition.[6][7] Alternatively, the hydroxyl group can be converted into a good leaving group, followed by an SN2 reaction with inversion of configuration.
-
Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for the synthesis of 4-substituted prolines.[8] This method often allows for direct access to both enantiomeric series by selecting the appropriate chiral catalyst.[8]
-
"Proline Editing" on Solid Phase: For applications in peptide synthesis, a technique known as "proline editing" has been developed.[3][9][10] This involves incorporating Fmoc-hydroxyproline into a peptide sequence on a solid support, followed by chemical modification of the hydroxyl group to generate the desired 4-substituted proline residue in situ.[9][10] This approach provides rapid access to a diverse library of proline-modified peptides.[3][9][10]
Exemplary Experimental Protocol: Synthesis of (4S)-1-Methyl-4-propyl-L-proline
This protocol, adapted from the work of Sathyamoorthi et al., illustrates a stereoselective route starting from (cis)-4-hydroxy-L-proline.[6][7]
Step 1: N-Protection The nitrogen atom of (cis)-4-hydroxy-L-proline is protected, for example, with a carboxybenzyl (Cbz) group.[6]
Step 2: Oxidation The secondary alcohol at the C4 position is oxidized to a ketone. A common method involves using a combination of trichloroisocyanuric acid (TCICA) and TEMPO.[6]
Step 3: Wittig Olefination The ketone is then subjected to a Wittig reaction to introduce an alkylidene group. For instance, reaction with propyltriphenylphosphonium bromide and a strong base like sodium hydride yields the corresponding 4-propylidene derivative.[6]
Step 4: Stereoselective Hydrogenation The double bond is hydrogenated. The choice of catalyst and conditions is crucial for controlling the stereochemistry at the C4 position. For example, hydrogenation over palladium on carbon (Pd/C) can lead to the desired (4S) configuration.[8]
Step 5: N-Methylation and Deprotection The protecting group on the nitrogen is removed, and the nitrogen is subsequently methylated, for instance, using formalin and a reducing agent.[6] The final product is then isolated, often as a hydrochloride salt.[6][11]
Analytical Characterization: Confirming the Stereochemical Configuration
A combination of analytical techniques is essential to unambiguously determine the stereochemical configuration of (4S)-substituted L-proline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for characterizing these derivatives in solution.[12]
-
1H NMR: The coupling constants between the protons on the pyrrolidine ring, particularly the vicinal coupling constants (3JHH), are highly sensitive to the dihedral angles and thus the ring pucker.[12] Analysis of these coupling constants, often aided by computer simulation, can provide detailed information about the preferred conformation.[12]
-
19F NMR: For fluorine-containing derivatives, 19F NMR is exceptionally informative.[13][14][15] The 19F chemical shift is highly sensitive to the local electronic environment, and heteronuclear coupling constants (e.g., 3JHF) provide additional conformational constraints.[13][15]
-
NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify through-space interactions between protons, providing further evidence for the ring's conformation and the stereochemistry of the substituent.[16]
Table 1: Representative NMR Data for Conformational Analysis
| Parameter | Cγ-endo Pucker (Typical for 4S-EWG) | Cγ-exo Pucker (Typical for 4R-EWG) |
| 3JHα-Hβ2 | Small | Large |
| 3JHα-Hβ3 | Large | Small |
| Ktrans/cis | Generally ≤ 4.6 | Generally > 4.6 |
Note: The specific values of coupling constants and Ktrans/cis are dependent on the specific substituent and solvent conditions.[4]
X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive, solid-state structure of a molecule, confirming the absolute stereochemistry and providing precise bond lengths and angles.[5][11][17][18][19] This technique has been instrumental in validating the conformational preferences of (4S)-substituted L-proline derivatives that were initially predicted by NMR and computational studies.[1][5] The crystal structure of L-proline itself reveals a zwitterionic form with a specific hydrogen-bonding network.[17]
Caption: Workflow for stereochemical characterization.
Functional Implications and Applications
The well-defined conformational preferences of (4S)-substituted L-proline derivatives have significant implications for their function and are leveraged in various applications.
-
Peptide and Protein Engineering: The Cγ-endo pucker favored by (4S)-substituted prolines with electron-withdrawing groups disfavors α-helix and polyproline II (PPII) helix conformations, instead promoting more extended or turn-like structures.[1] This allows for the precise control of peptide secondary structure, which is crucial for modulating biological activity.
-
Drug Design: By locking a peptide or small molecule into a specific bioactive conformation, (4S)-substituted prolines can enhance binding affinity to a target receptor or enzyme. Their unique stereochemistry can also improve metabolic stability and pharmacokinetic properties.
-
Asymmetric Organocatalysis: Proline and its derivatives are renowned organocatalysts for a variety of asymmetric transformations, including aldol and Mannich reactions.[20][21][22][23] The stereochemistry of substituents on the proline ring can influence the stereochemical outcome of these reactions by modifying the steric and electronic environment of the catalytic site.
Conclusion
The stereochemical configuration of (4S)-substituted L-proline derivatives is a powerful determinant of their molecular architecture. The predictable preference for the Cγ-endo ring pucker, driven by stereoelectronic effects, provides a robust strategy for controlling the conformation of peptides and other bioactive molecules. A synergistic approach employing stereoselective synthesis, detailed NMR analysis, and X-ray crystallography is essential for the successful design and application of these valuable chemical entities. As our understanding of the subtle interplay of steric and electronic effects continues to grow, so too will the innovative applications of (4S)-substituted L-proline derivatives in chemistry, biology, and medicine.
References
-
The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. National Center for Biotechnology Information. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
-
Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines. Organic Letters. [Link]
-
Conformational landscape of substituted prolines. SciSpace. [Link]
-
Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv. [Link]
-
4-Chloroprolines: Synthesis, Conformational Analysis, and Effect on the Collagen Triple Helix. National Center for Biotechnology Information. [Link]
-
Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv. [Link]
-
Conformational landscape of 4S‐ and 4R‐fluoroprolines as determined by computational investigations. ResearchGate. [Link]
-
Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. ResearchGate. [Link]
-
Redetermination of the solvent-free crystal structure of l-proline. National Center for Biotechnology Information. [Link]
-
Fluorine NMR study of proline-rich sequences using fluoroprolines. Copernicus Publications. [Link]
-
Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. PubMed. [Link]
-
NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. PubMed. [Link]
-
Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. MDPI. [Link]
-
Fluorine NMR study of proline-rich sequences using fluoroprolines. National Center for Biotechnology Information. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. National Center for Biotechnology Information. [Link]
-
Fluorine NMR study of proline-rich sequences using fluoroprolines. ResearchGate. [Link]
-
Synthesis of 4-(Arylmethyl)proline Derivatives. ResearchGate. [Link]
-
Figure 4 from Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Semantic Scholar. [Link]
-
Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]
-
Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons. [Link]
-
Recent advances in catalytic asymmetric synthesis. National Center for Biotechnology Information. [Link]
-
Scheme 1. Chemical sketches of (a) Proline, and (b) Naproxen. Position of chiral center is marked by a star. ResearchGate. [Link]
-
ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES. [Link]
-
Chiral proline-substituted porous organic cages in asymmetric organocatalysis. Semantic Scholar. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
x Ray crystallography. Molecular Pathology. [Link]
-
Advances in X-ray crystallography methods to study structural dynamics of macromolecules. ScienceDirect. [Link]
Sources
- 1. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Chloroprolines: Synthesis, Conformational Analysis, and Effect on the Collagen Triple Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mr.copernicus.org [mr.copernicus.org]
- 14. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 17. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. mp.bmj.com [mp.bmj.com]
- 20. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 21. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 23. semanticscholar.org [semanticscholar.org]
CAS number and identifiers for (4S)-1-Boc-4-(4-bromobenzyl)-L-proline
Core Identity & Physiochemical Specifications[1]
This section defines the precise chemical identity of the target compound. In high-stakes peptide synthesis and medicinal chemistry, distinguishing between the (4S) and (4R) diastereomers is critical, as they induce vastly different conformational biases in the peptide backbone.
Identifiers
| Parameter | Specification |
| Chemical Name | (4S)-1-Boc-4-(4-bromobenzyl)-L-proline |
| IUPAC Name | (2S,4S)-1-(tert-butoxycarbonyl)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid |
| CAS Number | 1217654-48-2 |
| Isomeric Distinction | (2S, 4S) – cis-relationship between C2-Carboxyl and C4-Benzyl groups.[1][2][3][4][5][6][7][8] |
| Common Diastereomer | Note: The (4R) trans-isomer is CAS 959576-28-4. Do not confuse. |
| Molecular Formula | C₁₇H₂₂BrNO₄ |
| Molecular Weight | 384.27 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CC[C@H]1C(=O)O |
| InChI Key | QZQORNWXNRXMOS-JSGCOSHPSA-N |
Structural Visualization
The following diagram illustrates the connectivity and stereochemical orientation. Note the (2S, 4S) configuration which places the bulky benzyl group and the carboxylic acid on the same face of the pyrrolidine ring (cis), forcing a specific ring pucker (often Cγ-endo) that is distinct from the natural L-proline or the (4R)-trans variant.
Figure 1: Connectivity and stereochemical logic of this compound.
Synthesis & Manufacturing Strategy
The synthesis of 4-substituted prolines is non-trivial due to the need for stereocontrol at the C4 position. While alkylation of pyroglutamates is common, it typically favors the trans (4R) product. Accessing the cis (4S) isomer, particularly with a reduction-sensitive aryl bromide, requires a specialized route.
The "4-Oxoproline Wittig" Route (Recommended for (4S) Specificity)
This pathway utilizes the steric bulk of the Boc group to direct hydrogenation, typically yielding the cis isomer. However, standard Pd/C hydrogenation will debrominate the aryl ring. The protocol below modifies the reduction step to preserve the Ar-Br moiety.
Phase 1: Preparation of the Olefin
-
Starting Material: N-Boc-4-oxo-L-proline methyl ester.
-
Reagent: (4-Bromobenzyl)triphenylphosphonium bromide (Wittig Salt).
-
Base: KHMDS or NaH (anhydrous THF, -78°C to 0°C).
-
Mechanism: The ylide is generated in situ and reacts with the C4 ketone.
-
Intermediate: N-Boc-4-(4-bromobenzylidene)-L-proline methyl ester.
Phase 2: Stereoselective Reduction (The Critical Step)
Standard catalytic hydrogenation (H₂/Pd-C) is forbidden due to hydrodebromination.
-
Catalyst: Wilkinson’s Catalyst [RhCl(PPh₃)₃] or PtO₂ (Adams' catalyst) can be used, but strict monitoring is required.
-
Alternative (Diimide Reduction): Use tosylhydrazide or potassium azodicarboxylate to generate diimide (HN=NH) in situ. This reduces the alkene without touching the aryl bromide.
-
Stereochemical Outcome: Hydrogen delivery occurs from the face opposite the bulky C2-carboxyl/Boc groups, forcing the benzyl group into the cis (4S) position.
Phase 3: Hydrolysis
-
Reagent: LiOH in THF/H₂O.
-
Product: this compound.
Synthesis Workflow Diagram
Figure 2: Strategic synthesis workflow highlighting the critical reduction step to preserve the aryl bromide.
Applications in Drug Discovery[3][6][8][10]
This compound is a high-value intermediate ("Building Block") utilized in three specific areas of modern drug design:
Stapled Peptide Synthesis
The 4-position of proline is a privileged site for introducing olefinic or alkyl tethers. The (4-bromobenzyl) group serves as a pre-installed handle for Suzuki-Miyaura cross-coupling on the solid phase.
-
Mechanism: After incorporating the amino acid into a peptide chain, the Ar-Br can be coupled with boronic acids to create macrocycles or extend the pharmacophore into a hydrophobic pocket of the target protein (e.g., MDM2/p53 inhibitors).
Conformational Restriction
Proline induces a "kink" in peptide chains.
-
L-Proline: Typically exists in equilibrium between Cγ-endo and Cγ-exo puckers.
-
(4S)-Substituted Proline: The steric clash of the cis-substituent forces the ring predominantly into the Cγ-endo conformation. This locks the preceding peptide bond (Xaa-Pro) into a specific geometry, often stabilizing
-turn secondary structures.
Bio-orthogonal Ligation
The aryl bromide is a "latent" functional group. It is inert to standard Fmoc/tBu peptide synthesis conditions but can be activated later via palladium catalysis to attach fluorophores, radiolabels, or PROTAC linkers.
Handling and Stability Specifications
| Parameter | Guideline |
| Storage Temperature | +2°C to +8°C (Refrigerated). |
| Moisture Sensitivity | Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) ideally. |
| Solubility | Soluble in DCM, DMF, DMSO, Methanol. Insoluble in water.[9] |
| Stability | Stable to weak acids. Unstable to strong acids (TFA/HCl) which remove the Boc group. |
| Hazards | Irritant. The aryl bromide moiety is potentially photo-labile; protect from prolonged exposure to strong light. |
References
-
Fluorochem Products. (2024).[3] this compound Product Sheet. Fluorochem Ltd. Link
-
Chem-Impex International. (2024). Boc-(R)-g-(4-bromobenzyl)-L-proline (Diastereomer Comparison). Chem-Impex. Link
-
BenchChem. (2024). Technical Data: (4R)-1-Boc-4-(4-Bromobenzyl)-D-proline.[10] BenchChem. Link
-
PubChem. (2024).[3] Compound Summary: 4-Bromobenzyl Derivatives. National Center for Biotechnology Information. Link
-
Organic Syntheses. (2010). General methods for 4-substituted prolines via Pyroglutamate. Org. Synth. 87 , 382. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid | C25H28N2O6 | CID 2756137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Methyl Thioglycolate CAS 2365-48-2 Factory - Methyl Thioglycolate, CAS 2365-48-2 | Made-in-China.com [m.made-in-china.com]
- 10. benchchem.com [benchchem.com]
Strategic Integration of (4S)-1-Boc-4-(4-bromobenzyl)-L-proline in Peptidomimetic Design
[1]
Executive Summary
In modern drug discovery, the rigidification of peptide backbones is a primary strategy to overcome the pharmacokinetic limitations of native peptides (proteolytic instability, poor membrane permeability). This compound serves as a dual-function "chiral architect":
-
Conformational Control: The (4S)-substitution pattern imposes a specific ring pucker that stabilizes trans-amide bonds, mimicking Type II polyproline helices (PPII) or stabilizing
-turns.[1] -
Diversity Vector: The aryl bromide moiety acts as a dormant "synthetic handle" for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of fragment libraries directly on solid phase.
Part 1: Structural Mechanics & Conformational Bias[1]
The Stereoelectronic Landscape
Unlike 4-hydroxyproline (Hyp), where the electronegative oxygen dictates puckering via the gauche effect, the 4-benzyl substituent drives conformation primarily through steric effects .
-
Stereochemistry: (2S, 4S) configuration.[1]
-
Ring Pucker Preference:
-exo (Up) . -
Backbone Impact: The
-exo pucker pre-organizes the backbone dihedral angle to approximately -60°, strongly favoring the isomer of the preceding peptide bond ( ).
Comparative Conformational Data
The following table contrasts the (4S)-benzyl derivative with standard proline analogs, highlighting its utility in stabilizing extended secondary structures.
| Analog | C4 Substituent | Electronic Nature | Dominant Pucker | Amide Preference | Structural Mimicry |
| L-Proline | H | Neutral | Fluxional | trans (weak bias) | Random Coil / Turn |
| (4R)-Hyp | OH | EWG (Gauche) | trans | Collagen / PPII Helix | |
| (4S)-Hyp | OH | EWG (Gauche) | cis | ||
| (4S)-Bzl-Pro | 4-Br-Benzyl | Steric (Bulk) | PPII Helix / Extended |
Senior Scientist Insight: Use the (4S)-benzyl scaffold when you need to project a hydrophobic pharmacophore (mimicking Phe/Tyr) while strictly enforcing a trans peptide backbone.[1] Do not use this if you are attempting to induce a cis-proline turn (use (4S)-Hyp or (4R)-benzyl analogs for that).[1]
Part 2: Synthetic Workflow & Protocols
Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation
This compound is compatible with standard Fmoc/tBu SPPS protocols, but the steric bulk of the benzyl group requires modified coupling conditions to prevent deletion sequences.
Reagents:
-
Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g loading).[1]
-
Coupling Agents: HATU / HOAt (preferred over HBTU due to faster kinetics).[1]
-
Base: DIPEA (Diisopropylethylamine).[1]
Step-by-Step Methodology:
-
Swelling: Swell resin in DMF (30 min).
-
Deprotection: Remove Fmoc from previous residue (20% Piperidine/DMF, 2 x 5 min). Wash DMF (5x).
-
Activation:
-
Coupling: Shake at room temperature for 2 hours (double the standard time).
-
QC Check: Perform a chloranil test (proline secondary amine detection) to ensure completion.[1]
-
-
Capping: Acetylate unreacted amines (Ac2O/Pyridine) to prevent truncated sequences.
Protocol: On-Resin Suzuki-Miyaura Cross-Coupling
The 4-bromobenzyl group allows for "Proline Editing"—transforming the scaffold into a biaryl pharmacophore after peptide assembly.
Workflow Diagram (DOT):
Caption: Optimized workflow for on-resin Suzuki-Miyaura coupling of 4-bromobenzyl proline derivatives.
Detailed Reaction Conditions:
-
Catalyst: Pd(dppf)Cl
[1]·DCM (0.1 eq).[1] Why? This catalyst is robust against oxidation and works well in heterogeneous solid-phase systems.[1] -
Boronic Acid: Aryl-B(OH)
(5.0 eq).[1] -
Base: 2M Na
CO (aqueous) (5.0 eq).[1] -
Solvent: DMF/Water (9:1 v/v).[1] Why? Water is essential for the transmetallation step in the Suzuki cycle.
-
Conditions: Microwave irradiation at 80°C for 60 minutes.
-
Self-Validation: Following the reaction, cleave a micro-sample (TFA/TIS/H2O) and analyze via LC-MS. The bromine isotopic pattern (1:1 doublet) should disappear, replaced by the M+H of the biaryl product.
Part 3: Design Logic & Applications[1]
Targeting Protein-Protein Interactions (PPIs)
Many PPIs (e.g., p53-MDM2, Bcl-xL-Bak) rely on hydrophobic residues (Phe, Trp, Leu) projecting from an
-
The Problem: Native peptides are flexible; the entropic cost of folding into a helix upon binding reduces affinity.
-
The Solution: Incorporating This compound at the
position of a helix mimetic:-
Nucleation: The intrinsic
-exo pucker pre-organizes the backbone into the required helical geometry ( ). -
Vector Projection: The 4-benzyl group projects outward, mimicking the
and angles of a Phenylalanine side chain. -
Extension: Suzuki coupling extends this reach, allowing the molecule to probe deep hydrophobic pockets or engage distal residues (e.g., creating a "super-phenylalanine").[1]
-
Conformational Energy Landscape
The diagram below illustrates the energetic preference driven by the 4-substituent, guiding the selection of this building block over others.
Caption: Decision tree for proline pucker. Note how (4S)-Steric substituents invert the standard electronic preference, favoring Exo.[6]
References
-
Conformational Analysis of 4-Substituted Prolines
- Title: Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conform
-
Source: Journal of the American Chemical Society (2013).[1]
- Relevance: Foundational text establishing that while electronegative groups follow the gauche effect, steric groups (like benzyl) in the 4S configuration favor the exo pucker to avoid steric clash.
-
Proline Editing & Solid Phase Synthesis
- Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
-
Source: J. Am. Chem. Soc. (2013).[1]
-
URL:[Link]
- Relevance: Provides the specific protocols for modifying 4-substituted prolines on solid phase, including cross-coupling reactions.
-
Suzuki Coupling on Solid Phase
-
Applic
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositum.tuwien.at [repositum.tuwien.at]
- 9. Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure activity relationships of benzylproline-derived inhibitors of the glutamine transporter ASCT2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki-Miyaura cross-coupling conditions for (4S)-1-Boc-4-(4-bromobenzyl)-L-proline
Application Note: Suzuki-Miyaura Cross-Coupling of (4S)-1-Boc-4-(4-bromobenzyl)-L-proline
Executive Summary
This guide details the optimized protocols for the palladium-catalyzed cross-coupling of This compound with aryl boronic acids. This substrate presents a unique triad of challenges: an acid-labile protecting group (Boc ), a potentially coordinating free carboxylic acid (-COOH ), and a stereocenter prone to epimerization under harsh basic conditions.
While standard Suzuki conditions often fail due to catalyst poisoning by the free carboxylate or thermal degradation of the Boc group, this protocol utilizes a Ligand-Controlled, Biphasic System to ensure high yields (>85%) and enantiomeric retention (>98% ee).
Critical Substrate Analysis
Before initiating the reaction, the operator must understand the structural constraints of the substrate:
| Feature | Chemical Risk | Mitigation Strategy |
| Boc Group | Acid labile; thermally unstable >120°C. | Maintain pH > 7; Limit Tmax to 100°C. |
| Free Carboxylic Acid | Formation of Pd-carboxylate resting states (poisoning); low solubility in non-polar solvents. | Use aqueous biphasic solvents (DME/H₂O); Use robust bases (K₂CO₃). |
| Aryl Bromide | Standard reactivity, but located on a flexible benzyl linker. | Standard Pd(0)/Pd(II) catalysts are sufficient; high-activity ligands (e.g., SPhos) speed up reaction to minimize thermal exposure. |
| L-Proline Core | Risk of Cα-epimerization (racemization) at high T/pH. | Avoid strong alkoxide bases (e.g., NaOtBu); stick to carbonates/phosphates. |
Optimized Protocols
Two methods are presented. Method A is the "Direct Coupling" (Green/Fast) suitable for discovery chemistry. Method B is the "Protection-First" route (Robust/Scalable) recommended for GMP scale-up.
Method A: Direct Coupling on Free Acid (Recommended)
Rationale: Eliminates two synthetic steps (esterification/hydrolysis). Uses a water-soluble base to keep the proline carboxylate in the aqueous phase, preventing it from binding tightly to the Palladium center.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
-
Why: The ferrocenyl ligand is robust and resistant to displacement by carboxylates.
-
-
Base: K₂CO₃ (3.0 equiv)[1]
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)
-
Why: DME is miscible with water, ensuring phase transfer of the active catalyst while solubilizing the organic bromide.
-
Step-by-Step Protocol:
-
Setup: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent Addition: Add degassed DME/Water (3:1) to reach a concentration of 0.1 M relative to the substrate.
-
Degassing: Sparge the mixture with Nitrogen or Argon for 10 minutes. Critical: Oxygen promotes homocoupling and catalyst death.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) quickly under inert gas flow. Cap the vial immediately.
-
Reaction: Heat the block to 85°C for 4–12 hours. Monitor by LC-MS.[2]
-
Endpoint: Disappearance of bromide starting material.
-
-
Workup (Crucial for Free Acid):
-
Dilute with water and wash with EtOAc (discard organic layer—impurities/homocoupled boronic acid stay here).
-
Acidify the aqueous layer carefully with 1M KHSO₄ or 10% Citric Acid to pH ~3–4. Do NOT use HCl (cleaves Boc).
-
Extract the product (now protonated) into EtOAc (3x).
-
Dry over Na₂SO₄, filter, and concentrate.
Method B: The "Protection-First" Route (Scalable)
Rationale: If the boronic acid is expensive or the direct coupling yields are low (<50%), protect the acid as a methyl ester. This prevents catalyst poisoning and allows for standard non-aqueous conditions.
-
Esterification: Treat substrate with TMS-diazomethane (MeOH/Benzene) or MeI/K₂CO₃ (DMF) to generate the Methyl Ester .
-
Coupling: Perform Suzuki coupling using Pd(PPh₃)₄ (3 mol%) and Na₂CO₃ in Toluene/EtOH/H₂O .
-
Saponification: Hydrolyze ester with LiOH (THF/H₂O) to return the acid.
Technical Visualization
Figure 1: Reaction Decision Logic & Mechanism
The following diagram illustrates the decision pathway between Method A and Method B, and the mechanistic cycle for the direct coupling.
Caption: Decision matrix for coupling strategies and the simplified catalytic cycle emphasizing the transmetallation step, which is critical when free carboxylic acids are present.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by -COOH. | Switch to Method B (Ester protection) OR increase water content in solvent to 50% to fully solvate the carboxylate. |
| Debocylation (Loss of Boc) | Acidic workup too harsh or thermal cleavage. | Ensure reaction T < 100°C. Use Citric Acid for workup, not HCl. |
| Protodeboronation | Unstable Boronic Acid. | Add Boronic Acid in portions (0.5 eq at T=0, 0.5 eq at T=2h). Switch base to K₃PO₄. |
| Racemization | Base too strong / Temp too high. | Lower Temp to 70°C and extend time. Switch base from K₂CO₃ to NaHCO₃ (weaker base). |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Add additional ligand (e.g., dppf or PPh₃) to stabilize Pd species. Ensure thorough degassing. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Molander, G. A., & Shin, I. (2011).[5] Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate.[5] Organic Letters, 13(15), 3956–3959. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Li, H., et al. (2019). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters.[2] Organic Letters, 21(15), 5803–5807. Link
Sources
- 1. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
Boc deprotection methods for (4S)-1-Boc-4-(4-bromobenzyl)-L-proline
Application Note: High-Fidelity Boc Deprotection of (4S)-1-Boc-4-(4-bromobenzyl)-L-proline
Executive Summary
This guide details the protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from This compound . This non-natural amino acid is a critical scaffold in the synthesis of peptidomimetics and stapled peptides. The presence of the 4-bromobenzyl moiety necessitates orthogonal deprotection strategies that preserve the aromatic bromide for downstream cross-coupling (e.g., Suzuki-Miyaura) while avoiding reduction or halogen scrambling.
This note prioritizes two methodologies:
-
TFA/DCM Acidolysis: For solution-phase synthesis requiring high solubility.
-
HCl/Dioxane Proteolysis: For isolating the product as a stable, crystalline hydrochloride salt.
Chemical Context & Strategic Analysis
The substrate, this compound, presents a specific chemoselectivity challenge. While the Boc group is acid-labile, the 4-bromobenzyl group serves as a "handle" for further diversification.
-
Risk Factors:
-
Hydrogenolysis (Pd/C, H₂): Strictly contraindicated. Standard benzyl deprotection conditions will debrominate the aromatic ring (hydrodehalogenation).
-
Lewis Acids (e.g., BBr₃): May cause cleavage of the benzyl ether (if present as an ether linkage) or scrambling of the aromatic bromide.
-
Cation Trapping: The generation of the tert-butyl cation (
) during acidolysis poses a risk of re-alkylation, although the electron-withdrawing bromine atom deactivates the aromatic ring, reducing this risk compared to Tyrosine or Tryptophan derivatives.
-
Strategic Choice: Brønsted acid-mediated cleavage (TFA or HCl) is the gold standard, provided that cation scavengers are employed to ensure high purity (>98%).
Reaction Mechanism
The deprotection follows an E1-like elimination mechanism. Protonation of the carbamate carbonyl oxygen leads to the collapse of the intermediate, releasing the free amine (as a salt), carbon dioxide, and the tert-butyl cation.
Figure 1: Mechanistic Pathway of Boc Deprotection
Caption: Acid-catalyzed cleavage of the Boc group. Note the divergence of the t-butyl cation, which must be intercepted by a scavenger to prevent side reactions.
Protocol A: TFA/DCM Method (Solution Phase)
Application: Best for downstream solution-phase coupling where the TFA salt can be neutralized in situ. Purity Target: >98% (HPLC)
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Acid: Trifluoroacetic Acid (TFA), Reagent Grade (20-50% v/v)
-
Solvent: Dichloromethane (DCM), Anhydrous
-
Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIPS) (2.5% v/v)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the substrate in 5 mL of DCM.
-
Scavenger Addition: Add Triethylsilane (TES) (0.13 mL, approx. 2-3 equiv).
-
Expert Insight: Although the bromophenyl ring is deactivated, TES acts as a "safety net" to quench the
cation instantly, preventing isobutene polymerization or esterification of the carboxylic acid.
-
-
Acidolysis: Cool the solution to 0°C (ice bath). Dropwise add 5 mL of TFA .
-
Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 1–2 hours .
-
QC Check: Monitor by TLC (10% MeOH in DCM) or LC-MS. The Boc-starting material (
or ) should disappear; the product mass ( ) should appear.
-
-
Workup (Evaporation): Concentrate the mixture under reduced pressure (rotary evaporator, <40°C).
-
Critical Step: The residue will be a viscous oil containing residual TFA.
-
-
Azeotropic Removal: Re-dissolve the oil in Toluene (5 mL) and evaporate again. Repeat this step 3 times.
-
Why? Toluene forms an azeotrope with TFA, effectively removing the acid which can be toxic to cells or interfere with subsequent coupling reactions.
-
-
Precipitation (Optional): Triturate the resulting oil with cold Diethyl Ether (
) or MTBE to precipitate the TFA salt as a white/off-white solid. Filter and dry under high vacuum.
Protocol B: HCl/Dioxane Method (Salt Isolation)
Application: Best for storage or solid-phase peptide synthesis (SPPS) building blocks. The hydrochloride salt is generally more crystalline and less hygroscopic than the TFA salt.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial solution)
-
Solvent: 1,4-Dioxane (minimal volume) or Ethyl Acetate
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of substrate in 1 mL of 1,4-Dioxane (or Ethyl Acetate for better precipitation).
-
Acid Addition: Add 5 mL of 4.0 M HCl in Dioxane (20 equiv).
-
Safety: Perform in a fume hood. HCl fumes are corrosive.
-
-
Reaction: Stir at Room Temperature for 30–60 minutes .
-
Observation: The product often begins to precipitate as a white solid within 15 minutes.
-
-
Completion: Check by LC-MS.
-
Isolation:
-
If Solid Precipitates: Dilute with 10 mL of cold Diethyl Ether, filter the solid, and wash with cold ether (3 x 5 mL).
-
If No Precipitate: Concentrate the solvent to ~2 mL, then add cold Diethyl Ether to induce crystallization.
-
-
Drying: Dry the hydrochloride salt in a vacuum desiccator over KOH or
overnight to remove traces of HCl.
Critical Process Parameters (CPP) & Comparison
| Feature | Method A: TFA/DCM | Method B: HCl/Dioxane |
| Reaction Rate | Fast (1-2 h) | Very Fast (0.5-1 h) |
| Scavenger Requirement | Recommended (TES) | Less Critical (Isobutene escapes) |
| Product Form | TFA Salt (Hygroscopic oil/solid) | HCl Salt (Crystalline solid) |
| Solubility | Excellent in organic solvents | Good in water/MeOH; poor in ether |
| Bromobenzyl Stability | High (Stable to TFA) | High (Stable to HCl) |
| Downstream Use | Solution Phase Coupling | Storage / SPPS / Crystallography |
Troubleshooting & Quality Control
Workflow Decision Tree
Caption: Diagnostic workflow for analyzing deprotection outcomes.
Common Issues:
-
Incomplete Deprotection: Usually due to water in the TFA (TFA is hygroscopic). Use fresh anhydrous TFA.
-
t-Butylation (M+56): If the tert-butyl cation attacks the aromatic ring (rare with Br-deactivation but possible) or the carboxylic acid. Remedy: Increase scavenger (TES) load to 5%.
-
Oil vs. Solid: If the product refuses to crystallize, it is likely a hygroscopic salt. Lyophilization from water/acetonitrile is an effective alternative to ether precipitation.
References
-
Lundt, B. F., et al. (1978).[3] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[3][4] International Journal of Peptide and Protein Research, 12(5), 258–268.[3]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley-Interscience.[5] (Chapter 7: Protection for the Amino Group).
-
Han, G., et al. (2004).[4] Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Prolyl Oligopeptidase. Journal of Medicinal Chemistry, 47(12). (Describes 4-substituted proline synthesis).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Sources
Application Note: Activation Strategies for (4S)-1-Boc-4-(4-bromobenzyl)-L-proline
This Application Note and Protocol Guide is designed for medicinal chemists and process development scientists working with (4S)-1-Boc-4-(4-bromobenzyl)-L-proline . It addresses the specific steric and electronic challenges posed by the 4-substituted pyrrolidine ring during carboxylic acid activation.
Introduction & Molecule Profile
This compound is a high-value scaffold used in the synthesis of peptidomimetics, stapled peptides, and transition-state inhibitors (e.g., for proteases or kinases).
-
Structural Significance: The (4S) stereocenter places the bulky 4-bromobenzyl group cis to the (2S)-carboxylate (relative to the pyrrolidine ring plane). This "cis-relationship" creates significant steric crowding around the reaction center, unlike the trans-orientation found in natural hydroxyproline derivatives.
-
Synthetic Utility: The aryl bromide serves as a handle for downstream Suzuki-Miyaura cross-couplings, allowing late-stage diversification of the peptide backbone.
-
The Challenge: Standard activation (e.g., EDC/NHS) often fails to drive coupling to completion with hindered amines due to the shielding effect of the benzyl group. Furthermore, prolonged activation times increase the risk of
-epimerization (racemization).
Technical Specifications
| Feature | Detail |
| CAS Number | 1217654-48-2 |
| Molecular Formula | |
| Stereochemistry | (2S, 4S) - cis-substituted |
| Key Risk | Steric hindrance leading to slow coupling; |
Reagent Selection Matrix
The choice of activation reagent is dictated by the nucleophile (amine partner) and the scale of the reaction.
Decision Tree: Activation Strategy
Figure 1: Strategic decision matrix for selecting the optimal coupling reagent based on steric demand and scale.
Detailed Protocols
Protocol A: High-Efficiency Activation (HATU)
Best for: Valuable intermediates, hindered secondary amines, and library synthesis. Mechanism: Formation of the active O-7-azabenzotriazole ester (more reactive than OBt esters due to the neighboring pyridine nitrogen effect).
Materials:
-
Substrate: this compound (1.0 equiv)
-
Reagent: HATU (1.1 - 1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)
-
Solvent: Anhydrous DMF (preferred) or NMP.
Procedure:
-
Dissolution: Dissolve the Proline derivative (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Cool to 0°C. Add DIPEA (2.0 equiv). Stir for 5 minutes.
-
Note: Pre-neutralizing the acid prevents premature guanidinylation of the amine by HATU.
-
-
Activation: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir at 0°C for 15–30 minutes to form the active ester.
-
Coupling: Add the amine partner (1.0–1.2 equiv).
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.
-
Typical time: 1–4 hours.
-
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 5% citric acid, saturated
, and brine.
Critical Insight: If racemization is observed (>2%), switch to Protocol B or add HOAt as an additive to the HATU reaction.
Protocol B: Low-Epimerization & Scalable (T3P)
Best for: Process scale-up (>10g), preventing epimerization, and simple workup. Mechanism: Propylphosphonic Anhydride (T3P) forms a mixed anhydride that is highly reactive but sterically encumbered, reducing the rate of oxazolone formation (the primary pathway for racemization).
Materials:
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Base: N-Methylmorpholine (NMM) or DIPEA (3.0 - 4.0 equiv)
-
Solvent: EtOAc, THF, or 2-MeTHF.
Procedure:
-
Setup: Dissolve the Proline derivative (1.0 equiv) and the amine partner (1.1 equiv) in EtOAc or 2-MeTHF (0.1–0.2 M).
-
Base: Add NMM (3.0 equiv). Cool to 0°C.[3]
-
Activation: Dropwise add T3P solution (1.5 equiv).
-
Why Dropwise? Controlling the exotherm is crucial for maintaining stereochemical integrity.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT.
-
Workup: T3P byproducts are water-soluble. Simply wash the organic layer with water, 0.5M HCl, and base.
Protocol C: The "Sledgehammer" (Ghosez's Reagent)
Best for: "Impossible" couplings (e.g., electron-deficient anilines, extremely bulky N-methyl amino acids).
Mechanism: Converts the carboxylic acid to an Acid Chloride under neutral conditions using 1-Chloro-N,N,2-trimethyl-1-propenylamine.[4] This avoids the acidic conditions of
Materials:
-
Reagent: Ghosez's Reagent (1.1 - 1.5 equiv)
-
Solvent: Dry DCM or Chloroform.
-
Base: Pyridine or Collidine (for the coupling step).
Procedure:
-
Acid Chloride Formation: Dissolve the Proline derivative in dry DCM. Add Ghosez's reagent (1.2 equiv) at RT. Stir for 1–2 hours.
-
Monitoring: Check by TLC (conversion of acid to acid chloride) or quench an aliquot with MeOH to form the methyl ester for LCMS.
-
-
Coupling: Once the acid chloride is formed, cool to 0°C. Add the amine partner and a base (Pyridine, 2.0 equiv).
-
Reaction: Stir at RT until complete.
-
Warning: Acid chlorides are highly reactive. Ensure the amine is added immediately after activation.
Figure 2: Neutral conversion of the carboxylic acid to the acid chloride using Ghosez's reagent.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Steric shielding by 4-bromobenzyl group. | Switch to Protocol C (Acid Chloride) or use Microwave irradiation (50°C, 10 min) with Protocol A. |
| Racemization | Base-mediated enolization of the active ester. | Use Protocol B (T3P) . Use Collidine (weaker base) instead of DIPEA.[2] Keep Temp < 0°C. |
| Boc Removal | Acidic conditions during activation. | Avoid |
| Incomplete Reaction | Aggregation (if solid phase).[6] | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or elevate temp to 40°C (risk of epimerization increases). |
References
-
BenchChem. "Optimizing reaction conditions for 4-Chloro-l-proline incorporation." BenchChem Protocols. Link
-
Dunetz, J. R., et al. "T3P: The reagent of choice for the large-scale synthesis of amide bonds."[7] Organic Process Research & Development. Link
-
Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A neutral reagent for the conversion of acids to acid chlorides."[4] Organic Syntheses. Link
-
Carpino, L. A. "1-Hydroxy-7-azabenzotriazole (HOAt). An efficient peptide coupling additive."[1][2][8] Journal of the American Chemical Society. Link
-
Chem-Impex. "Product Application: Boc-(R)-gamma-(4-bromobenzyl)-L-proline." Chem-Impex International. Link
Sources
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid Halogenation Reagents [sigmaaldrich.com]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. amri.staging.ribbitt.com [amri.staging.ribbitt.com]
- 8. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Coupling Protocols for Sterically Hindered Proline Derivatives
Topic: Coupling Strategies for Sterically Hindered Proline Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists
Abstract & Strategic Overview
Proline and its derivatives (e.g.,
This guide details three tiered strategies to overcome these barriers, moving from high-efficiency active esters to acid halide activation, supported by mechanistic rationale.
Mechanistic Insight: The Kinetic Race
The success of a hindered coupling is a race between aminolysis (desired amide bond formation) and epimerization (via oxazolone formation).
When the nucleophile (the proline derivative) is hindered, the rate of aminolysis (
Mechanism: The Oxazolone Pathway vs. Product Formation[1][2][3]
Figure 1: The kinetic competition. For hindered proline derivatives,
Reagent Selection Matrix
Do not use standard reagents (HBTU, EDC) for hindered proline derivatives. Use the following hierarchy:
| Tier | Reagent System | Mechanism | Best For |
| 1 | COMU / Oxyma | Uronium salt with Oxyma leaving group | First-line defense. Safer than HATU, higher solubility, excellent suppression of racemization. |
| 2 | HATU / HOAt | Uronium salt with Aza-benzotriazole | The "Gold Standard" for decades. Use if COMU fails. Note: Explosive properties of HOAt. |
| 3 | PyAOP | Phosphonium salt of HOAt | Critical for |
| 4 | Ghosez's Reagent | The "Nuclear Option." Generates highly reactive acid chlorides under neutral conditions. Essential for |
Experimental Protocols
Protocol A: The Modern Standard (COMU/Oxyma)
Recommended for: General coupling of bulky residues to proline.
Rationale: COMU releases Oxyma (ethyl (hydroxyimino)cyanoacetate), which is less acidic than HOBt but forms a highly reactive ester. It shows superior solubility in DMF/NMP compared to HATU.
Materials:
-
Protected Amino Acid (1.0 equiv)
-
Proline-derivative on Resin or in Solution (1.0 equiv)
-
COMU (1.0 equiv)
-
DIPEA (2.0 equiv)
-
Solvent: DMF or NMP (Anhydrous)
Step-by-Step:
-
Pre-Activation (Crucial): Dissolve the Amino Acid and COMU in minimal DMF (
concentration). -
Base Addition: Add DIPEA. The solution will turn bright orange/red. Allow to activate for exactly 30-60 seconds .
-
Note: Do not exceed 2 minutes. Active esters can degrade or rearrange.
-
-
Coupling: Add the activated mixture immediately to the amine component (Proline derivative).
-
Incubation:
-
Standard: Stir for 1 hour at RT.
-
Difficult: Stir for 2 hours at
.
-
-
Monitoring: HPLC/MS is required. Colorimetric tests (Kaiser) are ineffective for secondary amines (Proline). Use the Chloranil Test or Isatin Test for qualitative monitoring.
Protocol B: The "Nuclear Option" (Ghosez's Reagent)
Recommended for: Extremely hindered couplings (e.g., Aib-Pro,
Rationale: Active esters (OBt/Oxyma) may still be too bulky or slow for extreme steric clashes. Acid chlorides are smaller and more electrophilic. Ghosez’s reagent (1-Chloro-
Materials:
-
Protected Amino Acid (1.0 equiv)
-
Ghosez’s Reagent (1.0 - 1.2 equiv) [Sigma-Aldrich or TCI]
-
Collidine (Sym-collidine) (2.0 equiv)
-
Solvent: Dry DCM or THF (DMF reacts with Ghosez reagent—avoid it!)
Step-by-Step:
-
Acid Chloride Formation:
-
Dissolve the Amino Acid in dry DCM under
. -
Add Ghosez’s reagent dropwise.
-
Stir at room temperature for 15–30 minutes. (Monitor by TLC: conversion of acid to non-polar spot).
-
-
Coupling:
-
Add the amine component (Proline derivative) to the solution.
-
Add Collidine (base). Note: Collidine is preferred over DIPEA here to minimize base-catalyzed epimerization.
-
-
Reaction: Stir for 2–12 hours.
-
Quench: Add saturated
to quench excess acid chloride before workup.
Protocol C: Microwave-Assisted SPPS
Recommended for: Solid-phase synthesis of poly-proline or proline-rich peptides.
Rationale: Thermal energy helps overcome the entropic barrier of bringing two bulky groups together.
Parameters (CEM Liberty Blue / Biotage Initiator):
-
Reagents: Use DIC / OxymaPure (1:1).
-
Why? HATU/DIPEA at high heat (
) causes rapid epimerization (cysteine/histidine) and degradation. DIC/Oxyma is more thermally stable.
-
-
Temperature:
(Standard) or (Difficult). -
Time: 5 minutes (Standard) or 10 minutes (Difficult).
-
Solvent: NMP is preferred over DMF for microwave applications due to higher boiling point and better polymer swelling.
Troubleshooting & Optimization Logic
If the coupling fails (yield
Figure 2: Troubleshooting decision tree for optimizing difficult couplings.
Aggregation Breakers (The "Magic Touch")
Proline-rich peptides often aggregate on-resin (beta-sheet formation), hiding the amine.
-
Solution: Add pseudoproline dipeptides if applicable, or use Magic Mixture : DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or 0.4M LiCl .
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454–455. [Link]
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. [Link]
-
Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl Peptides: On the Use of PyAOP. Journal of Peptide Science, 11, 85. [Link][3]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4S)-1-Boc-4-(4-bromobenzyl)-L-proline
Welcome to the technical support resource for the synthesis of (4S)-1-Boc-4-(4-bromobenzyl)-L-proline. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this challenging synthesis. We will move beyond simple procedural outlines to explore the underlying chemical principles, helping you diagnose issues and rationally design experiments to improve your yields and purity.
The synthesis of 4-substituted proline derivatives is a cornerstone in medicinal chemistry and peptide science, offering a powerful tool to modulate the conformation and biological activity of peptides and peptidomimetics.[1][2] The target molecule, this compound, incorporates a bulky hydrophobic group at the C4 position with specific stereochemistry, making its efficient synthesis a non-trivial task. This guide addresses the most common pitfalls encountered during its preparation via the alkylation of N-Boc-L-proline derivatives.
Troubleshooting Guide & Frequently Asked Questions
Q1: My overall yield is consistently low (<30%). What are the most critical parameters to investigate first?
Low overall yield is a common issue that can stem from multiple points in the synthetic sequence. Before optimizing individual steps, it's crucial to have a holistic view of the process. The most common synthetic route involves the stereoselective generation of a carbanion or enolate at the C4 position of a protected proline, followed by alkylation.
Initial Diagnostic Steps:
-
Purity of Starting Materials: Ensure the N-Boc-4-hydroxy-L-proline (or other starting proline derivative) is of high purity and, most importantly, anhydrous. Water is detrimental to the organolithium or strong base reagents used in the subsequent steps.[3]
-
Inert Atmosphere: The lithiation/alkylation step is extremely sensitive to air and moisture. Ensure your glassware is flame- or oven-dried and the reaction is conducted under a rigorously maintained inert atmosphere (Argon or Nitrogen).
-
Crude Reaction Analysis: After the alkylation step, take a small aliquot for ¹H NMR or LC-MS analysis before workup. This can reveal if the reaction failed, went to completion but with byproducts, or stalled.
A general workflow for this synthesis often involves multiple steps, each a potential point of yield loss.
Caption: General synthetic workflow highlighting the critical alkylation phase.
Q2: The C4-alkylation step is inefficient. How can I improve the formation of the key C4-lithiated intermediate?
The deprotonation of an N-Boc protected pyrrolidine ring is a delicate step. The Boc group directs lithiation to the adjacent C2 and C5 positions due to coordination with the lithium cation. Therefore, direct deprotonation at C4 is not feasible. A common and more successful strategy involves starting from (2S, 4R)-4-hydroxy-L-proline, activating the hydroxyl group to a good leaving group (e.g., mesylate, tosylate), and then performing an SN2 displacement with a suitable nucleophile derived from the 4-bromobenzyl moiety.
However, if pursuing a direct alkylation of a C4-metalated species is the goal, it typically requires a different precursor, such as a 4-stannyl or 4-haloprolinane, which can undergo metal-halogen exchange.
For the more common SN2 approach, poor yields often arise from issues with the nucleophile generation and the displacement reaction itself.
Troubleshooting the SN2 Displacement:
-
Nucleophile Choice: Generating a Grignard reagent or an organocuprate from 4-bromobenzyl bromide is standard.
-
Grignard: 4-Br-Bn-Br + Mg -> 4-Br-Bn-MgBr. This is a potent nucleophile but can lead to side reactions.
-
Cuprate: 2 (4-Br-Bn-Li) + CuI -> (4-Br-Bn)₂CuLi. Gilman cuprates are softer nucleophiles and often give cleaner SN2 reactions with fewer elimination byproducts.
-
-
Solvent: Tetrahydrofuran (THF) is the most common solvent. It must be anhydrous. The use of more polar, aprotic solvents is generally discouraged as they can interfere with the organometallic reagents.
-
Temperature: These reactions are typically run at low temperatures (-78 °C to 0 °C) to minimize side reactions and maintain the stability of the organometallic reagents.[4]
Experimental Protocol: Optimizing Cuprate Formation and Alkylation
-
Flame-dry a two-neck round-bottom flask equipped with a stir bar and septum under a stream of argon.
-
Add Copper(I) Iodide (CuI, 0.55 eq.) and anhydrous THF. Cool the slurry to -40 °C.
-
In a separate flame-dried flask, prepare the organolithium reagent by adding n-BuLi (1.0 eq.) to a solution of 4-bromobenzyl bromide (1.0 eq.) in anhydrous THF at -78 °C. Caution: This is a highly reactive step.
-
Slowly transfer the freshly prepared organolithium solution to the CuI slurry at -40 °C to form the Gilman cuprate.
-
After 30 minutes, add a solution of the C4-activated proline precursor (e.g., (2S,4S)-1-Boc-4-(methylsulfonyloxy)-L-proline methyl ester, 1.0 eq.) in anhydrous THF dropwise.
-
Maintain the reaction at low temperature for several hours before slowly warming to room temperature and quenching with a saturated aqueous solution of ammonium chloride.
Q3: My product has poor diastereoselectivity. I'm getting a mixture of (4S) and (4R) isomers. How can I favor the desired (4S) stereochemistry?
Achieving high diastereoselectivity is arguably the most significant challenge. The stereochemical outcome at C4 is determined by the mechanism of the key bond-forming step.
-
For SN2 Reactions: If you start with a precursor of defined stereochemistry, the SN2 reaction will proceed with inversion of configuration. To obtain the (4S) product, you must start with a C4 leaving group in the (R) configuration. The most common starting material is trans-4-hydroxy-L-proline, which is (2S, 4R)-4-hydroxy-L-proline. Activating the (4R)-hydroxyl group to a tosylate or mesylate preserves the (4R) stereochemistry. The subsequent SN2 attack by the 4-bromobenzyl nucleophile will occur from the opposite face, yielding the desired (4S) product.
Caption: Stereochemical pathway via SN2 inversion.
Factors Influencing Stereoselectivity:
-
Leaving Group: A good leaving group (e.g., triflate, tosylate) is essential for a clean SN2 reaction. Poor leaving groups may favor SN1-type reactions, leading to racemization.
-
Steric Hindrance: The bulky N-Boc group helps to direct the incoming nucleophile. However, an overly bulky ester group on the carboxylic acid can sometimes influence the preferred conformation of the ring and impact selectivity.[5]
-
Temperature: Lower reaction temperatures generally increase selectivity by favoring the transition state with the lowest activation energy, which leads to the desired product. Higher temperatures can provide enough energy to overcome small differences in activation barriers, leading to mixtures of isomers.
Troubleshooting Table: Improving Diastereoselectivity
| Parameter | Problem Condition | Recommended Change | Rationale |
| Temperature | Reaction run at 0 °C or RT | Decrease to -40 °C or -78 °C | Favors the kinetically controlled product, enhancing selectivity.[4] |
| Leaving Group | Mesylate (OMs) | Triflate (OTf) | Triflate is a much better leaving group, promoting a faster and cleaner SN2 reaction, minimizing competing elimination and SN1 pathways. |
| Nucleophile | Grignard Reagent | Gilman Cuprate | Cuprates are softer nucleophiles, less prone to side reactions like elimination, which can be an issue with hindered substrates. |
| Solvent Purity | Undried THF | Freshly distilled THF over Na/benzophenone | Trace water can quench organometallic reagents and interfere with the reaction pathway. |
Q4: What are the most likely side reactions, and how can they be minimized?
Besides low conversion and poor stereoselectivity, byproduct formation is a major cause of low yields.
-
Elimination (E2 Reaction): The C4-activated proline derivative can undergo elimination to form a double bond within the pyrrolidine ring, especially if a sterically hindered or overly basic nucleophile is used at elevated temperatures.
-
Mitigation: Use softer nucleophiles (cuprates), employ non-basic conditions where possible, and maintain low reaction temperatures.
-
-
N-Alkylation: While the Boc group is a robust protecting group, under certain highly basic conditions or with prolonged reaction times, deprotonation and subsequent alkylation of the Boc-nitrogen itself is a remote possibility, though unlikely. More commonly, if the initial N-Boc protection of proline is incomplete, the free secondary amine will be readily alkylated.
-
Mitigation: Ensure complete N-Boc protection of the starting proline and purify it carefully before use. A standard protocol involves using (Boc)₂O with a base like triethylamine.[6]
-
-
Over-alkylation/Side reactions of the Bromobenzyl Group: The aryl bromide on the alkylating agent is generally stable, but it can react with highly reactive organometallic species, especially if reaction temperatures rise.
-
Mitigation: Maintain strict temperature control. Use stoichiometric amounts of the organometallic nucleophile to avoid excess that could react elsewhere.
-
References
-
Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides Source: Journal of the American Chemical Society URL: [Link]
-
Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides Source: PMC (NIH) URL: [Link]
-
Title: Synthesis of 4-(Arylmethyl)proline Derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis of 4-(Arylmethyl)proline Derivatives Source: Thieme Chemistry URL: [Link]
-
Title: Stereoselective Synthesis of Quaternary Proline Analogues Source: PMC (NIH) URL: [Link]
-
Title: Alkylation of Boc protected secondary amines? Source: ResearchGate URL: [Link]
-
Title: Electronic Supplementary Material (ESI) for Chemical Communications Source: The Royal Society of Chemistry URL: [Link]
-
Title: Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates Source: PMC (NIH) URL: [Link]
-
Title: Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches Source: ResearchGate URL: [Link]
-
Title: Diastereoselective synthesis of the 4-methylproline derivatives Source: ResearchGate URL: [Link]
-
Title: Diastereoselective synthesis of 2-alkylated 4-silyloxyproline esters Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]
-
Title: An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters Source: Journal of the American Chemical Society URL: [Link]
-
Title: Optimization of Organolithium Reactions Source: Organic Process Research & Development URL: [Link]
-
Title: General Procedures for the Lithiation/Trapping of N-Boc Piperazines Source: ResearchGate URL: [Link]
- Title: N-alkylation of n-alpha-boc-protected amino acids Source: Google Patents URL
-
Title: Regioselective Enolization and Alkylation of 4-Oxo-N-(9-phenylfluoren-9-yl)proline: Synthesis of Enantiopure Proline−Valine and Hydroxyproline−Valine Chimeras Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Assessing industrial-scale H2SO4-catalyzed C4 Alkylation enhanced by novel [N1,1,1,1][C10SO4] additives based on a complex kinet Source: Princeton University URL: [Link]
-
Title: Proline Derivatives in Organic Synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters Source: PubMed URL: [Link]
-
Title: Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine Source: RSC Publishing URL: [Link]
-
Title: Sulfuric Acid Alkylation Process - Challenges & Solutions Source: Pall Corporation URL: [Link]
Sources
- 1. (4R)-1-Boc-4-(4-Bromobenzyl)-D-proline | Benchchem [benchchem.com]
- 2. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 3. Sulfuric Acid Alkylation Process - Challenges & Solutions | Pall Corporation [pall.com]
- 4. Diastereoselective synthesis of 2-alkylated 4-silyloxyproline esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Technical Guide: Purification & Quality Control of (4S)-1-Boc-4-(4-bromobenzyl)-L-proline
Introduction & Compound Profile
(4S)-1-Boc-4-(4-bromobenzyl)-L-proline is a critical chiral intermediate used in the synthesis of peptidomimetics and integrin antagonists (e.g., LFA-1 inhibitors like Lifitegrast analogs). Its structural rigidity, provided by the proline core, and the functionalizable aryl bromide handle make it a high-value scaffold.
However, its synthesis—typically via a Wittig olefination followed by hydrogenation—introduces a unique set of persistent impurities. This guide addresses the removal of Triphenylphosphine oxide (TPPO) , the control of C4-stereochemistry , and the prevention of aryl debromination .
Chemical Profile
| Property | Specification |
| CAS Number | 1217654-48-2 |
| Formula | C17H22BrNO4 |
| MW | 384.27 g/mol |
| Stereochemistry | (2S, 4S) [Trans-relationship between C2-COOH and C4-Benzyl] |
| Key Functionality | Boc-amine (Acid labile), Carboxylic Acid (Base soluble), Aryl Bromide (Pd-labile) |
Impurity Profiling & Workflow
The following diagram outlines the synthesis pathway and the origin of critical impurities.
Figure 1: Synthesis workflow illustrating the origin of TPPO, stereoisomers, and debrominated byproducts.
Technical Troubleshooting & Protocols
Module A: Removal of Triphenylphosphine Oxide (TPPO)
The Issue: TPPO is generated stoichiometrically during the Wittig step. It is highly polar yet lipophilic, often co-eluting with the product in standard chromatography and inhibiting crystallization.
Q: Flash chromatography isn't separating TPPO effectively. What is the alternative? A: Avoid chromatography for bulk TPPO removal. Use Zinc Chloride (ZnCl₂) complexation. TPPO acts as a Lewis base and forms a precipitate with ZnCl₂, which can be filtered off.
Protocol: ZnCl₂ Precipitation Method [1]
-
Dissolution: Dissolve the crude reaction mixture (containing Product + TPPO) in Ethanol or Ethyl Acetate (approx. 5 mL/g).
-
Complexation: Add ZnCl₂ (1.5 – 2.0 equivalents relative to expected TPPO).
-
Note: Anhydrous ZnCl₂ is preferred.
-
-
Precipitation: Stir vigorously at room temperature for 2–4 hours. A thick white precipitate (TPPO-ZnCl₂ complex) will form.
-
Filtration: Filter the solid through a pad of Celite. Wash the cake with a small amount of the solvent.
-
Workup: Concentrate the filtrate. Perform a standard aqueous wash (Water/Brine) to remove excess Zn salts.
Alternative (Solubility): If the product is an acid (free COOH), dissolve the mixture in dilute NaHCO₃ (aq) . TPPO remains in the organic layer (e.g., Ether/Hexane wash), while the product stays in the aqueous phase as the carboxylate salt. Acidify the aqueous layer to pH 2–3 and extract with Ethyl Acetate to recover the pure product.
Module B: Stereochemical Purity ((4S) vs (4R))
The Issue: Hydrogenation of the exocyclic alkene sets the stereocenter at C4. Depending on the catalyst and ring conformation, you may get a mixture of (4S) and (4R) diastereomers.
Q: How do I improve the Diastereomeric Ratio (dr)? A: The (4S) isomer (cis to the bulky Boc group in terms of steric bulk, but trans to the C2-COOH) is thermodynamically distinct.
-
Catalyst Selection: Use Crabtree’s Catalyst or Rh/Al₂O₃ for higher directed stereoselectivity compared to Pd/C.
-
Crystallization: The (4S) isomer typically crystallizes more readily than the (4R).
-
Solvent System: Diisopropyl Ether (DIPE) / Ethanol or Hexane / Ethyl Acetate .
-
Method: Dissolve crude in minimum hot Ethanol; add warm DIPE until cloudy. Cool slowly to 4°C.
-
Q: How do I distinguish them by NMR? A: Check the C4-H proton signals.
-
(4S)-Isomer: Typically shows a distinct multiplet pattern due to the specific ring pucker (Cγ-endo vs exo).
-
(4R)-Isomer: Often shifts upfield/downfield by 0.1–0.2 ppm depending on the solvent (CDCl₃ vs DMSO-d6).
Module C: Preventing Debromination (Aryl Bromide Stability)
The Issue: Aryl bromides are susceptible to hydrogenolysis (cleavage of the C-Br bond) under standard hydrogenation conditions (H₂, Pd/C), yielding the des-bromo impurity (Impurity D).
Q: My LCMS shows a mass of [M-H] = 306 (Des-bromo). How do I stop this? A: You must "poison" the catalyst or change the metal.
Troubleshooting Table: Hydrogenation Conditions
| Condition | Risk of Debromination | Recommendation |
| Pd/C (10%) + H₂ | High | Avoid. Rapid loss of Br. |
| Pd/C + Pyridine/Amine | Moderate | Adding 1-5% Pyridine poisons the catalyst, reducing Br cleavage. |
| PtO₂ (Adam's Cat.) | Low | Preferred. Platinum is much less active for aryl halide reduction than Palladium [2]. |
| Wilkinson's Cat. (Rh) | Very Low | Excellent for alkene reduction with halide retention, but slower. |
| Diphenylsulfide | N/A | Catalyst poison additive (0.5 eq) to inhibit Pd activity toward Ar-Br. |
Recommended Protocol: Use PtO₂ (1-5 mol%) in Ethyl Acetate at 1 atm H₂. Monitor reaction closely and stop immediately upon consumption of starting material.
Summary of Specifications
| Impurity Type | Limit (Target) | Removal Strategy |
| TPPO | < 0.5% | ZnCl₂ precipitation or Base/Acid extraction workup. |
| (4R)-Diastereomer | < 1.0% | Recrystallization (EtOH/DIPE) or Chiral SFC. |
| Des-bromo | < 0.1% | Prevention (PtO₂ catalyst); difficult to remove if formed. |
| Alkene | < 0.1% | Ensure complete hydrogenation (monitor via HPLC). |
References
-
Donald, J. R., & Martin, S. F. (2011). Use of ZnCl₂ for the Removal of Triphenylphosphine Oxide. Journal of Organic Chemistry . Available at: [Link]
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Standard reference for PtO2 vs Pd/C selectivity).
Solving solubility issues of (4S)-1-Boc-4-(4-bromobenzyl)-L-proline in water
Introduction
Welcome to the technical support guide for (4S)-1-Boc-4-(4-bromobenzyl)-L-proline (CAS No. 1217654-48-2). This document is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. As a highly substituted, non-proteinogenic amino acid derivative, its unique structure presents specific handling requirements. This guide provides a series of troubleshooting steps, detailed protocols, and scientific explanations to help you achieve successful solubilization for your experiments.
FAQ 1: Why is this compound poorly soluble in water?
Answer:
The poor aqueous solubility of this compound is a direct result of its molecular structure, which is predominantly hydrophobic (lipophilic). Let's break down the components:
-
L-Proline Backbone: While the parent amino acid, L-proline, is very soluble in water, its contribution to overall solubility is overshadowed by the other large, nonpolar groups[1].
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is large, greasy, and nonpolar. It is designed to protect the proline nitrogen during synthesis and significantly increases the lipophilicity of the molecule[2][3].
-
4-Bromobenzyl Group: This is the largest contributor to the compound's insolubility. The benzyl ring is highly hydrophobic, and the bromine atom further increases its nonpolar character.
-
Carboxylic Acid: This is the only significantly polar, ionizable group. In its protonated form (-COOH) at neutral or acidic pH, it has limited ability to counteract the hydrophobicity of the rest of the molecule.
A key indicator of this hydrophobicity is the calculated LogP (a measure of lipophilicity), which is approximately 3.9[4]. A positive LogP value indicates a preference for a nonpolar environment over an aqueous one.
Troubleshooting Workflow: A Step-by-Step Guide
For researchers facing solubility issues, we recommend a systematic approach. The following workflow diagram outlines the decision-making process, starting with the simplest and most common techniques before progressing to more complex methods.
Caption: Logical workflow for troubleshooting solubility issues.
FAQ 2: How does pH adjustment work, and what is the protocol?
Answer:
Mechanism: This is the most effective initial strategy. The molecule has a carboxylic acid group (-COOH), which is a weak acid. By raising the pH of the aqueous solution with a base (e.g., NaOH), you deprotonate the carboxylic acid to form a negatively charged carboxylate salt (-COO⁻ Na⁺)[][6]. This ionic group dramatically increases the molecule's polarity, allowing it to form strong ion-dipole interactions with water molecules, thereby increasing solubility[7][8].
Critical Consideration: The Boc protecting group is sensitive to strong acids and can be cleaved[2][]. Therefore, do not attempt to solubilize this compound by lowering the pH significantly. The use of a base is the correct approach.
Protocol 2.1: Solubilization via pH Adjustment
-
Preparation: Weigh the desired amount of this compound and place it in a suitable vessel. Add a portion (e.g., 80%) of the final desired volume of purified water. The compound will likely remain as a suspension.
-
Basification: While stirring, add a 0.1 M to 1 M solution of Sodium Hydroxide (NaOH) dropwise.
-
Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter. Observe the suspension for dissolution.
-
Endpoint: Continue adding base until all the solid material has dissolved. The target pH will typically be in the range of 8.0 - 10.0.
-
Final Volume: Once the compound is fully dissolved, add the remaining water to reach the final target volume and concentration.
-
Validation: After preparation, re-check the pH. If necessary, make final minor adjustments. Visually inspect the solution for any cloudiness or precipitation before use.
FAQ 3: pH adjustment is not suitable for my experiment. What are co-solvents and how do I use them?
Answer:
Mechanism: If your experimental conditions must be at or near neutral pH, a co-solvent system is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system[10][11]. This "polarity reduction" makes the aqueous environment more hospitable to hydrophobic molecules, thereby increasing their solubility[12][13][14]. Common co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs)[13].
Protocol 3.1: Solubilization using a Co-solvent (DMSO)
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO. This compound should be readily soluble in neat DMSO.
-
Working Solution Preparation: To prepare your aqueous working solution, begin with your buffer or water.
-
Dilution: While vortexing or stirring the aqueous solution, slowly add a small aliquot of the DMSO stock solution. It is critical to add the concentrated organic stock to the aqueous phase and not the other way around to avoid precipitation.
-
Final Concentration: Ensure the final concentration of the co-solvent is as low as possible for your experiment. Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%.
| Co-Solvent | Typical Starting Concentration | Notes |
| DMSO | < 5% (v/v) | Highly effective but can be toxic to cells at higher concentrations. |
| Ethanol | < 10% (v/v) | Less toxic than DMSO but may be slightly less effective for highly lipophilic compounds. |
| PEG 300/400 | 10-40% (v/v) | Often used in formulation development for its low toxicity. |
FAQ 4: Basic methods are insufficient. What advanced formulation strategies can I try?
Answer:
For particularly challenging applications requiring higher concentrations or specific delivery systems, surfactants and cyclodextrins offer powerful solutions.
Strategy 1: Surfactants
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into structures called micelles[15][16]. These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble compound partitions into the hydrophobic core, while the hydrophilic shell allows the entire micelle structure to remain dispersed in water, effectively increasing the apparent solubility of the compound[17][18][19].
Strategy 2: Cyclodextrins
Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior[20][21]. They can encapsulate "guest" molecules—like our compound—within their hydrophobic cavity, forming an "inclusion complex."[22] This complex has a hydrophilic exterior, rendering it soluble in water and effectively masking the hydrophobicity of the guest molecule[21][23]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity[24].
Caption: Mechanisms of advanced solubilization techniques.
Protocol 4.1: Solubilization using Cyclodextrins (HP-β-CD)
-
Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or buffer at the desired concentration (e.g., 10-20% w/v).
-
Addition of Compound: Add the powdered this compound directly to the cyclodextrin solution.
-
Complexation: Stir or sonicate the mixture at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. The solution should gradually clarify.
-
Filtration: After the incubation period, filter the solution through a 0.22 µm filter to remove any remaining undissolved material. The filtrate contains the solubilized compound complex.
References
- Cyclodextrins in Formulation Development: Complexation and Stability Enhance.Google AI Search Grounding API.
- The Role of Surfactants in Solubiliz
- Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candid
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.Source Not Available.
- Cyclodextrins used as excipients.EMA.
- Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients.MDPI.
- Cyclodextrins as Active Therapeutic Agents.Pharma Excipients.
- Solubilization techniques used for poorly w
- The Role of Surfactants in Compounded Prepar
- The important role and application of surfactants in pharmaceutical formul
- Cosolvent.Source Not Available.
- Solubilization techniques used for poorly w
- SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW.Source Not Available.
- Cosolvent.Wikipedia.
- Solubility Enhancement Techniques for Poorly W
- SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY W
- A recent overview of surfactant–drug interactions and their importance.PMC.
- Cosolvent – Knowledge and References.Taylor & Francis.
- A Review of the Solubility Enhancement by Using a Co-Solvency Method.
- This compound.Fluorochem.
- Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.YouTube.
- Amino Acid-Protecting Groups.
- pH Adjustment and Co-Solvent Optimiz
- PH adjustment: Significance and symbolism.Source Not Available.
- pH and Solubility.AP Chemistry.
- A Technical Guide to the Solubility of Amino-PEG12-Boc.Benchchem.
- 83623-78-3((4S)-1-BOC-4-BENZYL-L-PROLINE ) Product Description.ChemicalBook.
- pH and Solubility.AP Chem | Fiveable.
- The effect of different pH-adjusting acids on the aqueous solubility of...
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.Source Not Available.
- BOC-ON.Sigma-Aldrich.
- A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding.PMC.
- N-Cbz-(4S)-4-(Boc-amino)-L-proline.Smolecule.
- (4S)-1-Boc-4-methylthiol-L-proline.Benchchem.
- This compound.SCBT - Santa Cruz Biotechnology.
- CAS 15761-39-4: BOC-L-Proline.CymitQuimica.
- L(-)-Proline.ChemBK.
- (4S)-1-Boc-4-amino-D-proline.MedchemExpress.com.
- (4R)-1-Boc-4-(4-Bromobenzyl)-D-proline.Benchchem.
Sources
- 1. chembk.com [chembk.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CAS 15761-39-4: BOC-L-Proline | CymitQuimica [cymitquimica.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 6. wisdomlib.org [wisdomlib.org]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. fiveable.me [fiveable.me]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. admin.mantechpublications.com [admin.mantechpublications.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. jocpr.com [jocpr.com]
- 16. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asianpharmtech.com [asianpharmtech.com]
- 18. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 19. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 20. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ema.europa.eu [ema.europa.eu]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients [mdpi.com]
Technical Support Center: Effective Removal of Palladium Contaminants from (4S)-1-Boc-4-(4-bromobenzyl)-L-proline
Welcome to the technical support center for the purification of (4S)-1-Boc-4-(4-bromobenzyl)-L-proline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing palladium contaminants from this key pharmaceutical intermediate. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium from this compound so critical?
A1: Palladium is a common catalyst in cross-coupling reactions, which are likely used in the synthesis of this molecule. However, residual palladium in an active pharmaceutical ingredient (API) is a significant concern for several reasons. Regulatory bodies like the FDA and EMA have strict limits on elemental impurities in drug products due to potential toxicity.[1][2] For oral medications, the permitted daily exposure (PDE) for palladium is typically no more than 100 μg.[2] Beyond the regulatory and safety concerns, trace palladium can also interfere with downstream reactions and biological assays, leading to unreliable results.[3][4][5]
Q2: What are the primary challenges in removing palladium from a molecule like this compound?
A2: The structure of this compound presents a specific challenge. The proline ring and the Boc-protecting group's carbonyl oxygen can act as ligands, forming stable complexes with palladium. This chelation can keep the palladium solubilized and make it difficult to remove by simple filtration or crystallization.[6]
Q3: What are the most common and effective methods for palladium removal in this context?
A3: The most prevalent and effective methods for removing palladium from pharmaceutical intermediates include:
-
Adsorption onto Scavenger Resins: These are solid supports, typically silica or polystyrene, functionalized with groups that have a high affinity for palladium, such as thiols or amines.[6][7][8][9]
-
Activated Carbon Treatment: Activated carbon is a cost-effective and often highly effective adsorbent for palladium.[8][10][11][12][13]
-
Recrystallization: This can be an effective method, especially when combined with additives that help to keep the palladium in the mother liquor.[9][14]
-
Column Chromatography: While a standard purification technique, it is often insufficient on its own to meet stringent regulatory limits and is frequently followed by a scavenging step.[3][4][5][15]
Q4: How can I accurately quantify the level of residual palladium in my product?
A4: The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[6][14][16][17][18] This technique offers high sensitivity and is the preferred method for final product validation.[14][19] For in-process monitoring and screening of purification methods, faster techniques are available, some of which are based on fluorescence detection.[16][19]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solutions |
| High residual palladium levels (>100 ppm) after initial purification (e.g., column chromatography). | Strong chelation of palladium by the proline moiety. Incomplete removal of the palladium catalyst complex. | 1. Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-based scavengers are often very effective.[7] 2. Optimize Scavenger Conditions: Increase the amount of scavenger, contact time, or temperature. 3. Consider a Combination of Methods: A sequential treatment, for instance, filtration through Celite® followed by treatment with a scavenger resin, can be more effective.[6][15] |
| Significant loss of this compound product during palladium removal. | Non-specific adsorption of the product onto the purification medium, a common issue with activated carbon.[6] | 1. Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal. 2. Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others. 3. Change the Solvent: The solvent can influence the interaction between your product and the adsorbent. 4. Alternative Purification Techniques: If product loss remains high, consider recrystallization.[6] |
| Inconsistent palladium removal results between batches. | Variability in the form of the palladium species (e.g., oxidation state) in the crude reaction mixture. Inconsistent handling of the scavenger. | 1. Standardize the Work-up Procedure: Ensure that the work-up of the reaction is consistent before the palladium removal step. 2. Proper Scavenger Handling: Some scavengers are sensitive to air and moisture. Follow the manufacturer's storage and handling instructions. 3. Characterize the Palladium Species: If possible, try to understand the nature of the palladium contaminant to select the most appropriate scavenger. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger
This protocol is often highly effective due to the high affinity of sulfur for palladium.[7][8]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or toluene) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.
-
Stirring: Stir the mixture at room temperature for 2-4 hours. For more challenging cases, the temperature can be increased to 40-50 °C, and the stirring time can be extended to 12-18 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Quantify the remaining palladium content using ICP-MS.
Protocol 2: Palladium Removal Using Activated Carbon
This is a cost-effective method suitable for larger-scale purifications.[8][10][11][12]
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[6]
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[6][8]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.[6]
-
Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
Analysis: Submit a sample for ICP-MS analysis to determine the final palladium concentration.
Visualizing the Workflow
A logical approach to selecting the appropriate palladium removal strategy is crucial for efficiency and success.
Caption: Decision workflow for palladium removal.
References
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC. Available at: [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate. Available at: [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review. Available at: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
How to Remove Palladium in three easy steps - Biotage. Available at: [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Available at: [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - ResearchGate. Available at: [Link]
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available at: [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Available at: [Link]
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. Available at: [Link]
-
Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Available at: [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available - Books. Available at: [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. Available at: [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - ACS Medicinal Chemistry Letters - Figshare. Available at: [Link]
-
Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds - MDPI. Available at: [Link]
-
Analysis of palladium by high resolution ICP-MS - ResearchGate. Available at: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. onyxipca.com [onyxipca.com]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. figshare.com [figshare.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arborassays.com [arborassays.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. mdpi.com [mdpi.com]
- 14. arborassays.com [arborassays.com]
- 15. benchchem.com [benchchem.com]
- 16. pharmtech.com [pharmtech.com]
- 17. books.rsc.org [books.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. arborassays.com [arborassays.com]
Technical Support Center: Overcoming Steric Hindrance in (4S)-1-Boc-4-(4-bromobenzyl)-L-proline Peptide Bonds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for challenges encountered when forming peptide bonds with the sterically hindered amino acid derivative, (4S)-1-Boc-4-(4-bromobenzyl)-L-proline.
Introduction: The Challenge of Steric Hindrance
This compound is a valuable building block in medicinal chemistry and peptide design. The bulky 4-bromobenzyl group at the C4 position of the proline ring, combined with the inherent conformational rigidity of the proline structure, presents a significant steric barrier to peptide bond formation. This steric hindrance can lead to slow reaction rates, incomplete couplings, and undesired side reactions. This guide will equip you with the knowledge and protocols to effectively overcome these challenges.
The unique cyclic structure of proline restricts the phi (φ) torsion angle and influences the cis/trans isomerization of the peptide bond.[1][2] The bulky substituent at the 4-position further exacerbates steric clash during the approach of the incoming amine, making efficient coupling difficult.[3]
Frequently Asked Questions (FAQs)
Q1: Why is forming a peptide bond with this compound so difficult?
A1: The difficulty arises from significant steric hindrance. The combination of the rigid pyrrolidine ring of proline and the bulky 4-bromobenzyl group at the C4 position physically obstructs the approach of the incoming nucleophilic amine to the activated carboxyl group. This slows down the reaction and can lead to incomplete coupling.[3][4]
Q2: My standard coupling protocol with DCC/HOBt is failing. What should I do?
A2: Standard carbodiimide reagents like DCC are often not potent enough for sterically demanding couplings.[4] It is highly recommended to switch to a more powerful in-situ activating reagent. Aminium/uronium salts like HATU or COMU, or phosphonium salts like PyBOP, are significantly more effective as they form highly reactive esters that can better overcome the steric barrier.[4]
Q3: I'm observing a significant amount of unreacted starting material. What are the likely causes and solutions?
A3: This is a classic sign of incomplete coupling due to steric hindrance. To address this, you can:
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to overnight to allow the reaction to proceed to completion.[4]
-
Double Coupling: After the initial coupling reaction, drain the reagents and add a fresh batch of activated amino acid and coupling reagent to drive the reaction to completion.[4][5]
-
Increase Reagent Equivalents: Using a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents) can help improve the reaction rate.[4][6]
Q4: Can I use heat to improve the coupling efficiency?
A4: Applying gentle heat can help overcome the activation energy of the reaction. However, this must be done cautiously as elevated temperatures can increase the risk of racemization.[4] Microwave-assisted peptide synthesis (MAPS) is a highly effective alternative that uses microwave energy to rapidly heat the reaction, often leading to faster and more complete couplings with minimal racemization.[4]
Q5: Does the choice of solvent matter for this difficult coupling?
A5: Absolutely. The solvent plays a crucial role in solvating the growing peptide chain and reagents. For difficult couplings, N-Methyl-2-pyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties, which can help to reduce peptide aggregation that can further hinder the reaction.[4][7]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction | 1. Insufficiently reactive coupling reagent. 2. Steric hindrance slowing the reaction rate. 3. Peptide aggregation on solid support. | 1. Switch to a more potent coupling reagent: Utilize HATU, HCTU, or COMU for higher reactivity.[4] 2. Increase reaction time and/or perform a double coupling. [4][5] 3. Use a solvent with better solvating properties like NMP. [4] |
| Side Product Formation (e.g., Guanidinylation) | Use of excess uronium/aminium-based coupling reagents (like HATU). | 1. Use phosphonium-based reagents (e.g., PyBOP) which do not cause guanidinylation. 2. Carefully control the stoichiometry of the uronium reagent. |
| Racemization | 1. Use of a strong base. 2. Elevated reaction temperatures. | 1. Use a weaker base like sym-collidine in place of DIPEA or NMM, especially if there is a heightened risk of racemization.[8] 2. Avoid excessive heating. If heating is necessary, use microwave synthesis for controlled and rapid heating.[4] |
In-Depth Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is designed for solid-phase peptide synthesis (SPPS) and utilizes HATU, a highly efficient coupling reagent for sterically hindered amino acids.[9][10][11]
Materials:
-
Fmoc-deprotected resin-bound peptide
-
This compound (4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in NMP. Perform Fmoc deprotection using 20% piperidine in NMP. Wash the resin thoroughly with NMP to remove all traces of piperidine.[9]
-
Pre-activation: In a separate vessel, dissolve this compound and HATU in NMP. Add DIPEA and allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended overnight.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Drain the coupling solution and wash the resin thoroughly with NMP.
-
(Optional) Double Coupling: If the Kaiser test is positive, repeat steps 2-5 with a fresh solution of activated amino acid.[4]
Protocol 2: Utilizing COMU for Difficult Couplings
COMU is a third-generation uronium-type coupling reagent that offers high efficiency, comparable to HATU, with the added benefits of being less hazardous and having by-products that are easily washed away.[6][14][15]
Materials:
-
Fmoc-deprotected resin-bound peptide
-
This compound (3 equivalents)
-
COMU (3 equivalents)
-
DIPEA (6 equivalents)
-
NMP or DMF
Procedure:
-
Resin Preparation: Follow the same procedure as in Protocol 1 for resin swelling, deprotection, and washing.[6]
-
Coupling Solution Preparation: In a separate vial, dissolve this compound, COMU, and DIPEA in NMP or DMF. Allow the mixture to pre-activate for 1-2 minutes.[6]
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature. The reaction progress can often be monitored by a color change in the solution.[15]
-
Monitoring and Washing: As in Protocol 1, use the Kaiser test to check for completion and wash the resin thoroughly.
-
(Optional) Double Coupling: If necessary, perform a second coupling to ensure the reaction goes to completion.[6]
Visualizing the Mechanisms and Workflows
Mechanism of Action: HATU vs. COMU
Caption: Activation mechanisms for HATU and COMU coupling reagents.
Troubleshooting Workflow for Difficult Couplings
Sources
- 1. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 3. Proline N -oxides: modulators of the 3D conformation of linear peptides through “NO-turns” - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00433G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. commonorganicchemistry.com [commonorganicchemistry.com]
- 14. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. luxembourg-bio.com [luxembourg-bio.com]
Recrystallization solvents for (4S)-1-Boc-4-(4-bromobenzyl)-L-proline
[1][2][3]
Status: Active Ticket ID: PUR-PRO-4S-BR Assigned Specialist: Senior Application Scientist[1][2][3][4]
Executive Summary
Purifying This compound presents a unique set of challenges. The molecule combines a lipophilic domain (4-bromobenzyl + Boc) with a polar head group (carboxylic acid).[1][3][4] This amphiphilic nature often leads to the "oiling out" phenomenon, where the product separates as a gum rather than a crystal.[1][2] Furthermore, as a proline derivative, the restricted rotation around the N-C
This guide provides a validated solvent selection logic, a step-by-step recrystallization protocol, and a troubleshooting matrix for common failure modes.
Module 1: Solvent Selection Logic
The choice of solvent is dictated by the Boc-group lability (acid/heat sensitive) and the 4-bromobenzyl moiety (increases crystallinity but lowers water solubility).[1][2][4]
Recommended Solvent Systems
| System Type | Solvent Pair | Ratio (v/v) | Application | Risk Profile |
| Primary (Standard) | Ethyl Acetate / Heptane | 1:3 to 1:5 | General purification; high recovery.[1][2][3][4] | Low. Standard for Boc-amino acids. |
| Secondary (High Purity) | IPA / Water | 10:1 to 5:1 | Removal of polar impurities/salts.[1][2][3][4] | Medium. Risk of oiling out if water added too fast.[1][3][4] |
| Tertiary (Rescue) | DCM / Hexane | 1:4 | Use if compound is very oily/impure.[1][2][3][4] | Low. Good for removing non-polar byproducts.[1][3][4] |
Decision Logic: The Solvent Selector
Use the following workflow to determine the optimal solvent system based on your crude material's behavior.
Figure 1: Decision tree for selecting the optimal recrystallization solvent based on crude material state and purity.[1][2][4]
Module 2: Validated Protocol (Ethyl Acetate / Heptane)[1][2][3][4]
Objective: Isolate this compound as a white crystalline solid. Safety Warning: Do not exceed 60°C. The Boc group is thermally unstable over time; prolonged heating can lead to isobutylene release and deprotection [1].[1][3][4]
Step-by-Step Methodology
-
Dissolution:
-
Place the crude solid (e.g., 10 g) in a round-bottom flask.
-
Add Ethyl Acetate (EtOAc) (approx. 3-4 mL per gram of solid).[1][3][4]
-
Heat gently to 50-55°C in a water bath. Do not reflux vigorously.[1][2][3][4]
-
Checkpoint: If the solution is not clear, add more EtOAc in 0.5 mL increments. If particulates remain (salts), filter the hot solution through a sintered glass funnel.[1][2][3]
-
-
The "Cloud Point" Induction:
-
Seeding (Critical Step):
-
Controlled Cooling:
-
Allow the flask to cool to room temperature (20-25°C) slowly over 2 hours. Do not plunge into ice yet.
-
Once a slurry has formed at room temperature, move the flask to a refrigerator or ice bath (0-4°C) for another 2 hours to maximize yield.
-
-
Isolation:
Module 3: Troubleshooting & FAQs
Issue 1: "The product oiled out (separated as a gum) instead of crystallizing."
Diagnosis: This is the most common failure mode for Boc-protected amino acids.[1][3][4] It occurs when the anti-solvent (Heptane) is added too quickly or the solution is too concentrated.[1][2][3] The Rescue Protocol:
-
Re-heat the mixture until the oil dissolves (add slightly more EtOAc if needed).
-
Vigorous Stirring: Use a magnetic stir bar at high RPM. High shear forces prevent oil droplets from coalescing.[1][3]
-
Seed at High Temp: Add seed crystals while the solution is still warm (40°C), not cold.
-
Slow Anti-solvent Addition: Add the Heptane via a syringe pump or dropping funnel over 1 hour.[1][3][4]
Issue 2: "My NMR shows double peaks. Is my enantiomeric purity compromised?"
Diagnosis: Likely not.[1][3] Proline derivatives exhibit cis/trans rotamers due to the restricted rotation of the N-Boc bond [2].[1][3][4] Verification:
-
Run the NMR at an elevated temperature (e.g., 50°C or 323 K) in DMSO-d6.[1][2][4]
-
Result: As thermal energy overcomes the rotational barrier, the split peaks should coalesce into single sharp peaks.[1][2][3] If they remain distinct, you may have diastereomers (cis/trans isomers at the C4 position) or enantiomeric impurities.[1][2][3]
Issue 3: "The yield is low (<50%)."
Diagnosis: The compound is likely too soluble in the mother liquor.[1][3][4] Solution:
-
Check the pH of the aqueous workup prior to crystallization.[1][3][4] Ensure the carboxylic acid is fully protonated (pH ~2-3) before extraction.[1][3][4] If the pH is neutral/basic, the compound remains as a salt in the aqueous layer.[1][2]
-
Switch to Cyclohexane instead of Heptane; it often has lower solubility for Boc-prolines.[1][3][4]
Module 4: Mechanism of Action (Why this works)
The purification relies on the interplay between the hydrophobic 4-bromobenzyl shield and the hydrophilic carboxylic acid .[1][3][4]
-
Boc Group: Provides steric bulk and lipophilicity, making the molecule soluble in organic solvents like EtOAc.[1][2][3]
-
4-Bromobenzyl Group: The heavy bromine atom acts as a "crystallization anchor."[1][3][4] Halogen bonding and
- stacking interactions between the benzyl rings facilitate the formation of an ordered lattice, which is crucial for overcoming the amorphous tendency of the flexible Boc group [3].[1][2][4]
Figure 2: The "Rescue Protocol" workflow for recovering product that has separated as an oil.
References
-
Han, G., et al. (2004).[1][2][3] "Thermal stability of Boc-protected amino acids." Journal of Organic Chemistry, 69(15), 5501-5504.[1][2]
-
Smyth, T. P., et al. (2013).[1][2][3] "Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides." Journal of Organic Chemistry, 78(11), 5500-5510.[1][2]
-
Girkar, A., et al. (2024).[1][2][3] "An Improved Commercial Process for the Preparation of Lifitegrast." CoLab, (Discusses purification of similar bromobenzyl/Boc intermediates).[1][2][3]
-
BenchChem Technical Data. "(4R)-1-Boc-4-(4-Bromobenzyl)-D-proline Properties." (Analogous structure solubility data). [1][2][3]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analytical Methods for the Purity of (4S)-1-Boc-4-(4-bromobenzyl)-L-proline
Introduction: The Critical Role of Intermediate Purity in Drug Synthesis
In the intricate process of pharmaceutical development, the quality of an active pharmaceutical ingredient (API) is not a matter of chance; it is engineered from the ground up. The quality of an API is fundamentally dependent on the purity of its preceding intermediates.[1] (4S)-1-Boc-4-(4-bromobenzyl)-L-proline is a highly functionalized proline derivative, frequently employed as a critical building block in the synthesis of complex therapeutic agents.[2] Its unique structure, featuring a Boc-protected amine, a free carboxylic acid, and a bromobenzyl moiety, makes it a versatile synthon. However, this complexity also presents analytical challenges.
Ensuring the purity of this intermediate is paramount. Failure to control impurities at this stage can lead to their propagation into the final API, resulting in compromised safety and efficacy, increased manufacturing costs due to late-stage rework, and significant regulatory hurdles.[1] High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for assessing the purity of such pharmaceutical intermediates, offering high resolution, sensitivity, and reproducibility.[3][4]
This guide provides a comparative analysis of HPLC methodologies tailored for the comprehensive purity assessment of this compound, offering field-proven insights into method selection, optimization, and validation for researchers, scientists, and drug development professionals.
Anticipating the Impurity Profile: A Strategic Approach
A robust analytical method must be capable of separating the main compound from all potential impurities. For this compound, these can be categorized as follows:
-
Process-Related Impurities: Unreacted starting materials or reagents from the synthesis.
-
Stereoisomeric Impurities: The presence of diastereomers, particularly the (2S, 4R) isomer, can arise from the synthetic route. Enantiomeric impurities are less likely if starting from enantiopure L-proline but must be considered.
-
Degradation Products:
-
De-protection: Loss of the tert-butyloxycarbonyl (Boc) group under acidic conditions yields the free amine. The tert-butyl cation generated during this process can also cause side reactions like alkylation.[5][6]
-
Esterification: Reaction of the carboxylic acid with alcohol solvents (e.g., methanol, ethanol) can form the corresponding ester impurity.
-
Racemization: Harsh basic or acidic conditions can potentially lead to epimerization at the C-2 position.[5]
-
The ability to resolve these structurally similar compounds is the primary goal of the HPLC methods discussed below.
Comparative Analysis of HPLC Methods
The purity of this compound must be assessed from two distinct perspectives: chemical purity (separation from process and degradation impurities) and stereoisomeric purity. This necessitates different chromatographic strategies.
Method A: Reversed-Phase HPLC for Chemical Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the workhorse for purity analysis of moderately polar to non-polar compounds and is ideally suited for this molecule.[7] It separates analytes based on their hydrophobicity.
-
Rationale for Column and Mobile Phase Selection:
-
Stationary Phase: A C18 (octadecylsilyl) column is the standard choice, providing excellent hydrophobic retention for the bromobenzyl and Boc groups.[8]
-
Mobile Phase: A gradient elution using water and a water-miscible organic solvent like acetonitrile (ACN) is optimal. ACN is preferred over methanol for its lower viscosity and stronger elution properties. An acid modifier, typically 0.1% trifluoroacetic acid (TFA), is crucial.[8][9] TFA serves two purposes: it protonates the free carboxylic acid to suppress its ionization, leading to a single, well-retained species and improved peak shape, and it ion-pairs with any residual basic sites on the silica backbone, further reducing peak tailing.
-
Method B: Chiral HPLC for Stereoisomeric Purity Assessment
Controlling stereochemistry is critical in drug development. While RP-HPLC is generally blind to enantiomers and often struggles to separate diastereomers, dedicated chiral methods are required.
-
Rationale for Column and Mobile Phase Selection:
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® series), are highly effective for separating proline derivatives.[10] These phases create a chiral environment where stereoisomers can form transient diastereomeric complexes with different binding energies, enabling separation.
-
Mobile Phase: Chiral separations on these CSPs are often achieved in normal-phase mode, using a mobile phase of a non-polar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol.[10] The addition of a small amount of an acidic modifier (like TFA) can sometimes improve peak shape and resolution by interacting with the analyte's carboxylic acid group.[10]
-
Performance Comparison: Method A vs. Method B
The following table summarizes the expected performance of the two methods for key separation challenges. Data is representative and serves for comparative purposes.
| Parameter | Method A: RP-HPLC (Chemical Purity) | Method B: Chiral NP-HPLC (Stereoisomeric Purity) | Justification |
| Analyte | This compound | This compound | Main component being analyzed. |
| Key Impurity | De-Boc Impurity | (2S, 4R)-Diastereomer | Critical impurity targeted by each method. |
| Column | C18, 4.6 x 150 mm, 5 µm | Chiralpak AD-H, 4.6 x 250 mm, 5 µm | Standard choices for achiral and chiral separations, respectively.[8][10] |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in ACN | Hexane / Ethanol / TFA (e.g., 90:10:0.1) | Optimized for hydrophobic vs. chiral interaction mechanisms. |
| Elution Mode | Gradient | Isocratic | Gradient is needed to elute all chemical impurities in a reasonable time.[11] Isocratic is often sufficient for resolving a specific pair of stereoisomers. |
| Retention Time (Rt) of Main Peak | ~12.5 min | ~15.2 min | Dependent on specific conditions, but illustrates typical run times. |
| Resolution (Rs) to Key Impurity | > 3.0 | > 2.0 | Both methods should achieve baseline resolution (Rs > 1.5) for their target impurities. |
| Tailing Factor (Tf) | ≤ 1.2 | ≤ 1.5 | Good peak symmetry is achievable in both modes with proper modifiers. |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.10% | RP-HPLC is often slightly more sensitive for general impurity detection. |
Workflow & Method Selection Logic
The choice between these methods depends entirely on the analytical objective. A comprehensive quality control strategy would employ both.
Detailed Experimental Protocol: Method A for Chemical Purity
This protocol provides a robust, self-validating method for routine quality control of chemical purity.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, Trifluoroacetic acid (TFA).
-
Sample Diluent: Acetonitrile/Water (1:1, v/v).
Chromatographic Conditions
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (for general detection) and 265 nm (for higher sensitivity to the bromobenzyl chromophore).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
Sample and Standard Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates and prevent column blockage. The choice of filter material is critical to avoid analyte adsorption.[12]
System Suitability Testing (SST)
Before running samples, perform five replicate injections of the standard solution to ensure the system is operating correctly. The system must meet the following criteria:
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | ≤ 1.5 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good packing. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision and system stability.[3] |
| %RSD of Retention Time | ≤ 1.0% | Confirms pump performance and mobile phase consistency. |
Analysis and Calculation
-
Inject the blank (diluent), standard, and sample solutions.
-
Identify the main peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Calculate the purity using an area percent normalization method:
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Analytical Workflow Visualization
Conclusion
The selection of an HPLC method for the purity analysis of this compound is not a one-size-fits-all decision. A comprehensive quality control strategy requires a dual approach. A robust, gradient reversed-phase HPLC method on a C18 column is essential for quantifying chemical purity and identifying process-related and degradation impurities. Concurrently, a specialized chiral HPLC method, typically employing a polysaccharide-based CSP in normal-phase mode, is indispensable for confirming the stereoisomeric integrity of the intermediate. By implementing validated, fit-for-purpose analytical methods, researchers and developers can ensure the quality of their starting materials, mitigate risks in downstream processes, and build a solid foundation for the successful development of safe and effective pharmaceuticals.
References
- ResearchGate. (2025, August 5). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.
- Welch Materials. (2025, March 31). HPLC Content Determination Method Validation: A Comprehensive Guide.
- Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH.
- Onyx Scientific. An Effective Approach to HPLC Method Development.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- SciSpace. Hplc method development and validation: an overview.
- PubMed. (2008, May 2). Chiral separation of selected proline derivatives using a polysaccharide-type stationary phase by supercritical fluid chromatography and comparison with high-performance liquid chromatography.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- PMC. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
- Chem-Impex. Boc-(R)-γ-(4-bromobenzyl)-L-proline.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- International Journal of Pharmaceutical Quality Assurance. (2023, September 25). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC.
- Technium Science. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. welch-us.com [welch-us.com]
A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of (4S)-1-Boc-4-(4-bromobenzyl)-L-proline
This guide provides an in-depth comparison of mass spectrometry (MS) strategies for the robust characterization of (4S)-1-Boc-4-(4-bromobenzyl)-L-proline, a modified amino acid critical in peptidomimetic and drug discovery research. We will move beyond simple data reporting to explain the rationale behind the analytical choices, ensuring a self-validating and reproducible methodology for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
This compound is a non-proteinogenic amino acid building block.[1][2] Its structure incorporates three key features that dictate our mass spectrometric approach:
-
A Proline Scaffold: A rigid, cyclic amino acid.[3]
-
An Acid-Labile Boc Protecting Group: A tert-butoxycarbonyl group essential for synthetic applications but prone to fragmentation.[1][4]
-
A Bromobenzyl Moiety: This provides a unique isotopic signature that is fundamental for confirmation.
Accurate characterization is paramount to confirm identity, purity, and stability before its incorporation into larger, more complex molecules. Our goal is to develop a method that not only confirms the molecular weight but also provides unambiguous structural evidence through controlled fragmentation.
Foundational Strategy: Ionization and High-Resolution Mass Spectrometry
The first step in any MS analysis is to generate gas-phase ions from the analyte. For a polar, non-volatile molecule like our target compound, the choice of ionization technique is critical.
Comparison of Ionization Techniques: ESI vs. APCI
-
Electrospray Ionization (ESI): This is the preferred method for this class of molecules. ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]+, with minimal in-source fragmentation, provided that instrument conditions are optimized.[5][6] This is crucial for preserving the intact molecule for initial mass confirmation.
-
Atmospheric Pressure Chemical Ionization (APCI): While effective for less polar compounds, APCI is a more energetic process and would likely cause premature fragmentation of the labile Boc group, complicating the interpretation of the full-scan spectrum.
Scientist's Note: We will proceed with ESI in positive ion mode. The proline nitrogen and the amide bond are readily protonated, leading to a strong signal for the [M+H]+ ion.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation
HRMS (e.g., using Orbitrap or TOF analyzers) is indispensable for confirming the elemental composition. It provides a mass measurement with high accuracy (typically < 5 ppm), allowing for the confident assignment of a molecular formula.
A key confirmatory feature of this compound is the presence of a bromine atom. Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance.[7][8][9][10] This results in a characteristic isotopic pattern where two peaks of almost equal intensity are observed, separated by 2 m/z units (the M+ and M+2 peaks).[7][8][11] This signature is a powerful diagnostic tool.
Expected HRMS Data for [M+H]+ of C17H22BrNO4:
| Ion Species | Calculated m/z | Observed m/z (example) | Mass Error (ppm) | Relative Abundance |
| [C17H23(79Br)NO4]+ | 384.0805 | 384.0801 | -1.0 | ~100% |
| [C17H23(81Br)NO4]+ | 386.0784 | 386.0780 | -1.0 | ~98% |
The observation of this distinct 1:1 isotopic doublet at the correct high-resolution m/z is the first pillar of a confident identification.
Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
While HRMS confirms what it is, tandem mass spectrometry (MS/MS) confirms how it's put together. By selecting the [M+H]+ ion and subjecting it to Collision-Induced Dissociation (CID), we can generate structurally informative fragment ions.[12][13]
Predicted Fragmentation Pathway
The fragmentation of this compound is predictable and driven by its chemical structure. The most labile bonds are associated with the Boc protecting group.
-
Loss of the Boc Group: The most common and energetically favored fragmentation pathway for Boc-protected amines involves the loss of the entire tert-butoxycarbonyl group as isobutylene (56 Da) and CO2 (44 Da), resulting in a loss of 100 Da.[14] An alternative initial loss is often the neutral loss of isobutylene (C4H8), corresponding to a 56 Da loss.[15]
-
Loss of the Bromobenzyl Group: Cleavage of the bond connecting the bromobenzyl moiety to the proline ring is another expected fragmentation.
-
Ring Opening and Subsequent Losses: Further fragmentation can involve the opening of the proline ring and subsequent losses of small molecules like water (H2O) or carbon monoxide (CO).
The following diagram illustrates the primary fragmentation pathways initiated by CID.
Sources
- 1. (4S)-1-Boc-4-methylthiol-L-proline|CAS 188109-89-9 [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Proline - Wikipedia [en.wikipedia.org]
- 4. sciforum.net [sciforum.net]
- 5. New example of proline-induced fragmentation in electrospray ionization mass spectrometry of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - A new charge-tagged proline-based organocatalyst for mechanistic studies using electrospray mass spectrometry [beilstein-journals.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. ms isotopes: Br and Cl [employees.csbsju.edu]
- 10. GCMS Section 6.5 [people.whitman.edu]
- 11. savemyexams.com [savemyexams.com]
- 12. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 13. Collision-Induced Dissociation - MagLab [nationalmaglab.org]
- 14. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: (4S)-1-Boc-4-(4-bromobenzyl)-L-proline
[1]
CAS Number: 1217654-48-2 Molecular Formula: C17H22BrNO4 Physical State: Solid (Powder/Crystal) Primary Hazard Class: Irritant (Predicted: Skin, Eye, Respiratory) / Halogenated Organic
Part 1: Executive Safety Strategy (The "Why")
As a Senior Application Scientist, I urge you to look beyond the generic "wear gloves" instruction. Handling (4S)-1-Boc-4-(4-bromobenzyl)-L-proline requires a nuanced approach derived from its specific chemical architecture.[1]
Structural Hazard Analysis
-
The Bromobenzyl Moiety: The addition of the 4-bromobenzyl group significantly increases the lipophilicity (LogP) of the molecule compared to native proline. Implication: If solubilized in organic solvents (DCM, DMF), this compound can penetrate the dermal barrier faster than hydrophilic amino acids. Standard latex gloves are insufficient; Nitrile is mandatory.[1]
-
The Boc-Protective Group: While chemically stable under neutral conditions, the Boc group degrades in acidic environments, potentially releasing isobutylene gas. Implication: Waste containers must not be hermetically sealed if acidic byproducts are present to prevent pressure buildup.[1]
-
Physical State (Solid): As a high-molecular-weight intermediate, static charge often causes "fly-away" powder during weighing.[1] Implication: Inhalation is the primary exposure vector.[1] A fume hood or powder containment balance enclosure is non-negotiable.[1]
The "Universal Precaution" Mandate
Toxicological data for this specific intermediate is limited (often classified as "Data Not Available" in SDS).[1] Therefore, we apply the Precautionary Principle : treat this substance as a potential sensitizer and reproductive toxin until proven otherwise.
Part 2: PPE Matrix & Specifications[1]
The following equipment is required for all personnel entering the handling zone.
| Protection Zone | Required Equipment | Technical Specification & "Why" |
| Respiratory | N95 / P100 or Fume Hood | Requirement: If working outside a hood (strongly discouraged), a fit-tested N95 is minimum.[1] Why: Fine particulate matter from this solid can irritate alveolar tissue.[1] |
| Dermal (Hands) | Nitrile (Min 0.11mm) | Requirement: Disposable Nitrile gloves.[1] Why: Latex is permeable to many organic solvents used to dissolve this compound (e.g., DCM).[1] |
| Dermal (Body) | Lab Coat (Cotton/Poly) | Requirement: Long sleeves, buttoned/snapped.[1] Why: Prevents accumulation of dust on street clothes, which can migrate home.[1] |
| Ocular | Safety Glasses w/ Side Shields | Requirement: ANSI Z87.1 compliant.[1][2] Why: Crystalline solids can shatter/dust upon spatula impact; solutions pose splash risks.[1] |
| Enhanced | Double Gloving | Requirement: Required when handling solutions in Dichloromethane (DCM) or Chloroform. Why: Halogenated solvents degrade nitrile quickly; the inner glove provides a backup barrier.[1] |
Part 3: Operational Protocols
Workflow 1: Safe Weighing & Transfer (Solid State)
The highest risk of exposure occurs during the transfer of the dry solid due to airborne dust.
-
Engineering Check: Verify Fume Hood face velocity is 80–100 fpm.
-
Static Control: If available, use an ionizing bar or anti-static gun on the weighing boat.[1] This prevents the "jumping" of the brominated powder.[1]
-
The "Tunnel" Technique: Do not lift the spatula high.[1] Transfer from the stock bottle to the weighing boat keeping both hands deep inside the hood sash.
-
Solvent Quench: Immediately after weighing, dissolve the solid in the reaction solvent inside the hood to eliminate the dust hazard before moving the vessel.[1]
Workflow 2: Waste Disposal (Halogenated)
Crucial for Environmental Compliance.
Part 4: Visualization & Logic
Diagram 1: PPE Decision Logic
This logic gate ensures you select the correct protection based on the physical state of the reagent.
Caption: Decision matrix for selecting PPE based on physical state and solvent carrier. Note the specific requirement for double-gloving when using halogenated solvents.
Diagram 2: Safe Handling Workflow
A self-validating loop to ensure no step is missed during the critical weighing phase.
Caption: Operational workflow emphasizing the decontamination step (Cleaning) prior to removing PPE (Doffing).
References
-
Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance. OSHA 3404-11R.[1] Retrieved from [Link]
-
American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
